Mc-Gly-Gly-Phe-Gly-PAB-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C32H38N6O8 |
|---|---|
Molecular Weight |
634.7 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C32H38N6O8/c39-21-23-10-12-24(13-11-23)36-28(42)20-35-32(46)25(17-22-7-3-1-4-8-22)37-29(43)19-34-27(41)18-33-26(40)9-5-2-6-16-38-30(44)14-15-31(38)45/h1,3-4,7-8,10-15,25,39H,2,5-6,9,16-21H2,(H,33,40)(H,34,41)(H,35,46)(H,36,42)(H,37,43)/t25-/m0/s1 |
InChI Key |
CTYXSHFYZMWMPD-VWLOTQADSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the ADC Linker: Mc-GGFG-PAB-OH
This technical guide provides a comprehensive overview of the structure, chemical properties, and application of the cleavable antibody-drug conjugate (ADC) linker, Mc-GGFG-PAB-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Introduction
Mc-GGFG-PAB-OH is a key component in the design of modern antibody-drug conjugates, serving as a cleavable linker that connects a monoclonal antibody to a cytotoxic payload.[1] Its design incorporates a tetrapeptide sequence (Gly-Gly-Phe-Gly) that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[2][] Following enzymatic cleavage, a self-immolative p-aminobenzyl alcohol (PAB) spacer facilitates the release of the unmodified cytotoxic drug inside the target cancer cell.[1] This targeted drug release mechanism enhances the therapeutic window of the ADC by minimizing systemic toxicity and maximizing efficacy at the tumor site.[2]
Structure and Chemical Properties
The chemical structure of Mc-GGFG-PAB-OH is characterized by a maleimide (B117702) group (Mc), a tetrapeptide sequence (Gly-Gly-Phe-Gly), and a p-aminobenzyl alcohol (PAB-OH) self-immolative spacer.
SMILES: OCc1ccc(NC(=O)CNC(=O)--INVALID-LINK--NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O)cc1[4]
Physicochemical Properties
A summary of the key physicochemical properties of Mc-GGFG-PAB-OH is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₈N₆O₈ | [1] |
| Molecular Weight | 634.68 g/mol | [1] |
| CAS Number | 2632342-05-1 | [1] |
| Appearance | White to yellow solid | [5] |
| Solubility (DMSO) | ≥ 200 mg/mL (≥ 315.12 mM) | [6] |
| Storage (Powder) | -20°C for 3 years, away from moisture | [6] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Experimental Protocols
Synthesis of Mc-GGFG-PAB-OH via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a representative method for the synthesis of the peptide component of the linker using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH, Fmoc-Phe-OH
-
6-maleimidohexanoic acid (Mc-OH)
-
p-aminobenzyl alcohol (PAB-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
HBTU, HOBt, DIPEA (coupling reagents)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling (Gly):
-
Deprotect the resin with 20% piperidine in DMF.
-
Couple Fmoc-Gly-OH using HBTU/HOBt/DIPEA in DMF for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation (Phe, Gly, Gly): Repeat the deprotection and coupling steps for Fmoc-Phe-OH, followed by two cycles for Fmoc-Gly-OH.
-
Maleimide Group Coupling: Couple 6-maleimidohexanoic acid (Mc-OH) to the N-terminus of the tetrapeptide.
-
PAB-OH Coupling: Couple p-aminobenzyl alcohol to the C-terminus of the peptide.
-
Cleavage and Purification:
-
Cleave the peptide from the resin using a TFA cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the product by reverse-phase HPLC.
-
Cathepsin B Cleavage Assay
This protocol outlines a method to assess the enzymatic cleavage of the GGFG sequence by Cathepsin B.
Materials:
-
Mc-GGFG-PAB-OH conjugated to a fluorescent reporter payload
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.
-
Reaction Initiation: Add the Mc-GGFG-PAB-payload conjugate to the activated enzyme solution in the microplate wells.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points (e.g., 0, 15, 30, 60, 120 minutes) using an excitation/emission wavelength pair appropriate for the fluorophore.
-
Data Analysis: Plot the fluorescence intensity versus time to determine the rate of cleavage.
Mechanism of Action: ADC Internalization and Payload Release
The therapeutic efficacy of an ADC utilizing the Mc-GGFG-PAB-OH linker is dependent on a multi-step intracellular pathway.
-
Binding and Internalization: The ADC binds to a target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis, into an endosome.[4]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of proteases.[4][5]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the GGFG peptide sequence of the linker.[2][]
-
Self-Immolation and Payload Release: The cleavage of the peptide triggers the self-immolation of the PAB spacer through a 1,6-elimination reaction, leading to the release of the active cytotoxic drug into the cytoplasm.[1]
-
Induction of Apoptosis: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.
Conclusion
Mc-GGFG-PAB-OH is a well-characterized and effective cleavable linker for the development of antibody-drug conjugates. Its protease-sensitive design, coupled with a self-immolative spacer, ensures targeted drug delivery and release within cancer cells, thereby offering a promising strategy for improving the therapeutic index of cytotoxic agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the design and optimization of next-generation ADCs.
References
An In-depth Technical Guide to the Mechanism of Action of the Mc-Gly-Gly-Phe-Gly-PAB-OH Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, stability, and enzymatic cleavage of the Mc-Gly-Gly-Phe-Gly-PAB-OH (Mc-GGFG-PAB-OH) linker, a critical component in the design of antibody-drug conjugates (ADCs). This document outlines the core principles of its function, presents available quantitative data, and provides detailed experimental protocols for its characterization.
Introduction: The Role of Cleavable Linkers in ADCs
Antibody-drug conjugates are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a crucial element that dictates the ADC's stability in circulation and the efficiency of drug release at the tumor site. The Mc-GGFG-PAB-OH linker is a cleavable linker system designed to be stable in the bloodstream and to undergo enzymatic cleavage within the lysosomal compartment of target cells, thereby releasing the active drug.
Mechanism of Action
The mechanism of action of the Mc-GGFG-PAB-OH linker is a two-step process involving enzymatic cleavage of the peptide sequence followed by self-immolation of the p-aminobenzyl alcohol (PAB-OH) spacer.
Enzymatic Cleavage by Cathepsins
The tetrapeptide sequence, Glycyl-glycyl-phenylalanyl-glycine (GGFG), is designed to be a substrate for lysosomal proteases, primarily Cathepsin B and Cathepsin L, which are often overexpressed in tumor cells.[1] Upon internalization of the ADC into the target cell and trafficking to the lysosome, these proteases recognize and cleave the peptide backbone. While the exact cleavage site within the GGFG sequence can vary, studies on similar peptide linkers suggest that cleavage often occurs after a hydrophobic amino acid, such as phenylalanine.[1] This enzymatic cleavage is the initial and rate-limiting step in the drug release process.
Self-Immolative Spacer Reaction
Following the enzymatic cleavage of the GGFG peptide, the exposed terminal amine of the glycine (B1666218) residue adjacent to the p-aminobenzyl alcohol (PAB-OH) spacer initiates a spontaneous, intramolecular 1,6-elimination reaction. This "self-immolative" process results in the release of the free, active cytotoxic drug, carbon dioxide, and an aromatic byproduct. This rapid and irreversible step ensures that the active payload is efficiently liberated within the target cell.
Quantitative Data
The stability of the ADC in plasma and the kinetics of its cleavage at the target site are critical parameters for its therapeutic efficacy and safety. While specific quantitative data for the Mc-GGFG-PAB-OH linker is not extensively available in publicly accessible literature, the following tables provide representative data for similar peptide-based linkers to offer a comparative perspective.
Plasma Stability
The stability of an ADC in plasma is crucial to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[2] The half-life (t½) of the intact ADC in plasma is a key measure of its stability.
| Linker Type | ADC Construct | Species | Plasma Half-life (t½) | Reference |
| Peptide (Val-Cit) | Trastuzumab-MC-VC-PAB-MMAE | Human | >7 days | [3] |
| Peptide (Val-Cit) | cAC10-MC-VC-PAB-MMAE (DAR 4) | Mouse | Longer than DAR 8 | N/A |
| pH-sensitive (silyl ether) | N/A | N/A | >7 days | [3] |
| Non-cleavable | Trastuzumab emtansine (T-DM1) | Human | 4 days | [3] |
Table 1: Comparative Plasma Stability of Different ADC Linkers. Note: Data for Mc-GGFG-PAB-OH is not specified in the provided search results. The table presents data for other linkers to illustrate typical stability profiles.
Enzymatic Cleavage Kinetics
The efficiency of enzymatic cleavage is determined by the kinetic parameters of the enzyme for the specific peptide substrate. The Michaelis constant (Km) and the catalytic rate constant (kcat) are key indicators of enzyme-substrate affinity and turnover rate, respectively.
| Peptide Sequence | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Arg-Arg-AMC | Cathepsin B | 390 | - | - | [4] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | - | - | Higher than Z-Arg-Arg-AMC | [5] |
| Z-Phe-Arg-AMC | Cathepsin B | - | - | - | [5] |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Various Peptide Substrates. Note: Specific kinetic data for the GGFG sequence was not available in the search results. The table includes data for other known Cathepsin B substrates. The efficiency of cleavage can be influenced by the specific amino acid sequence.[5][6]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the characterization and validation of ADC linkers.
In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a general method for assessing the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).[7][8][9][10]
Objective: To determine the in vitro half-life of an ADC in plasma.
Materials:
-
Test ADC with Mc-GGFG-PAB-OH linker
-
Control ADC with a known stable linker (optional)
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture reagent (e.g., Protein A/G magnetic beads)
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris buffer)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation:
-
Dilute the test ADC to a final concentration of 1 mg/mL in plasma.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 144 hours).
-
Immediately freeze the collected samples at -80°C until analysis.
-
-
Immunoaffinity Capture:
-
Thaw the plasma samples.
-
Add an appropriate amount of immunoaffinity capture beads to each sample.
-
Incubate to allow the ADC to bind to the beads.
-
Separate the beads from the plasma using a magnetic rack.
-
Wash the beads with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Neutralization:
-
Elute the ADC from the beads using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution LC-MS system.
-
Determine the average DAR for each time point by analyzing the mass spectra of the intact or reduced ADC.
-
-
Data Analysis:
-
Plot the average DAR as a function of time.
-
Calculate the half-life (t½) of the ADC in plasma by fitting the data to a first-order decay model.
-
Cathepsin B Cleavage Assay using HPLC
This protocol describes a method to evaluate the susceptibility of the Mc-GGFG-PAB-OH linker to cleavage by Cathepsin B using high-performance liquid chromatography (HPLC).[11][12]
Objective: To determine the rate of Cathepsin B-mediated cleavage of the linker.
Materials:
-
Test ADC or a model substrate (e.g., Mc-GGFG-PAB-payload)
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Enzyme Activation:
-
Pre-incubate the Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure activation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the assay buffer and the ADC or model substrate to the desired final concentration (e.g., 10 µM).
-
Pre-warm the mixture to 37°C.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the activated Cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
-
Reaction Quenching:
-
Immediately quench the reaction in each aliquot by adding the quenching solution.
-
Centrifuge the samples to precipitate the protein.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the intact substrate and the increase in the peak area of the cleavage product (e.g., released payload) over time.
-
-
Data Analysis:
-
Plot the percentage of cleaved substrate versus time.
-
Determine the initial reaction velocity from the linear portion of the curve.
-
For kinetic analysis, perform the assay at various substrate concentrations to determine Km and kcat.[6]
-
Conclusion
The this compound linker represents a sophisticated system for the targeted delivery of cytotoxic drugs. Its mechanism, which relies on the specific enzymatic activity of lysosomal proteases followed by a rapid self-immolative process, is designed to ensure stability in circulation and efficient drug release within cancer cells. The quantitative characterization of its plasma stability and cleavage kinetics is paramount for the successful development of ADCs employing this technology. The experimental protocols provided herein offer a robust framework for the evaluation of these critical parameters. Further studies to determine the precise kinetic constants for the GGFG sequence with Cathepsin B and L will provide a more complete understanding of its performance and facilitate the design of next-generation ADCs with improved therapeutic indices.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]
- 3. 组织蛋白酶B的酶活检测 [sigmaaldrich.com]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cathepsin B cleavage of the trypsinogen activation peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
The GGFG Peptide Sequence: A Lynchpin in Modern Antibody-Drug Conjugate Linker Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence has emerged as a cornerstone in the design of cleavable linkers for antibody-drug conjugates (ADCs), a rapidly advancing class of targeted cancer therapeutics. Its pivotal role lies in maintaining the stability of the ADC in systemic circulation while enabling specific and efficient release of the cytotoxic payload within the tumor microenvironment. This guide provides a comprehensive technical overview of the GGFG peptide's function, the mechanisms governing its cleavage, and the experimental protocols essential for its evaluation.
The Role and Mechanism of the GGFG Linker
The GGFG sequence is an enzyme-sensitive linker designed to be selectively cleaved by proteases that are upregulated in the tumor microenvironment or within cancer cells, primarily lysosomal cathepsins.[1][2] This targeted release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the ADC.[]
Upon administration, an ADC containing a GGFG linker circulates systemically. The linker is designed to be stable in the bloodstream, preventing premature release of the potent cytotoxic payload.[1] Once the ADC binds to its target antigen on a cancer cell, it is internalized through receptor-mediated endocytosis and trafficked to the lysosome.[2] The acidic environment and high concentration of proteases, such as cathepsin B and cathepsin L, within the lysosome facilitate the cleavage of the GGFG peptide.[1][2]
Cathepsin L, in particular, has been shown to be significantly more efficient at cleaving the GGFG linker compared to cathepsin B, with studies indicating near-complete payload release within 72 hours in the presence of cathepsin L, while cathepsin B shows minimal activity.[1] The cleavage typically occurs between the phenylalanine (Phe) and glycine (B1666218) (Gly) residues. Following this enzymatic cleavage, a self-immolative spacer, often a para-aminobenzyl carbamate (B1207046) (PABC) group, spontaneously releases the active cytotoxic drug.[] This entire process is visualized in the signaling pathway diagram below.
Quantitative Data on GGFG Linker Performance
| Parameter | GGFG Linker | Val-Cit (VC) Linker | Reference |
| Primary Cleaving Enzymes | Cathepsin L >> Cathepsin B | Cathepsin B | [1][] |
| Cleavage Efficiency | High, near-complete release with Cathepsin L in 72h. Minimal cleavage by Cathepsin B. | Efficient cleavage by Cathepsin B. | [1] |
| Plasma Stability (Human) | High | Generally high, but can be susceptible to cleavage by neutrophil elastase. | [5] |
| Plasma Stability (Mouse) | Generally stable, though some payload release observed over 14 days (~6.6% release). | Less stable than in human plasma due to susceptibility to carboxylesterase 1C. | [6][7] |
Experimental Protocols
Thorough in vitro characterization of ADCs with GGFG linkers is essential to predict their in vivo behavior. The following sections detail the methodologies for key experiments.
Cathepsin B/L Cleavage Assay
This assay evaluates the susceptibility of the GGFG linker to cleavage by purified cathepsins.
Objective: To determine the rate and extent of payload release from an ADC in the presence of Cathepsin B or Cathepsin L.
Materials:
-
ADC with GGFG linker
-
Purified human Cathepsin B and Cathepsin L
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).
-
Reconstitute purified cathepsins in the assay buffer to the desired working concentration.
-
Pre-warm all solutions to 37°C.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with the assay buffer.
-
Initiate the reaction by adding the cathepsin solution.
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
-
Reaction Quenching and Sample Preparation:
-
At each time point, terminate the reaction by adding an excess of cold quenching solution.
-
Centrifuge the samples to precipitate the enzyme and antibody components.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
-
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in a physiological matrix.
Objective: To determine the rate of premature payload release from an ADC in human and mouse plasma.
Materials:
-
ADC with GGFG linker
-
Human and mouse plasma
-
LC-MS/MS system
-
Immuno-affinity capture reagents (e.g., anti-human Fc magnetic beads)
Procedure:
-
Incubation:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
-
Sample Preparation (for total ADC quantification):
-
Use immuno-affinity capture to isolate the ADC from the plasma matrix.
-
Elute the captured ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR) over time.
-
-
Sample Preparation (for free payload quantification):
-
Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of the free payload in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of intact ADC (or average DAR) and the concentration of free payload over time to assess the stability of the linker.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the in vitro potency of the ADC against cancer cell lines.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC with GGFG linker
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate at 37°C for a period corresponding to several cell doubling times (e.g., 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Experimental and Synthesis Workflow Visualization
The following diagrams illustrate a typical experimental workflow for evaluating an ADC with a GGFG linker and a generalized synthesis scheme for a GGFG-payload conjugate.
Generalized Synthesis of a GGFG-Payload Conjugate
The synthesis of a GGFG-linker-payload conjugate is a multi-step process that can be achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase modifications.
Conclusion
The GGFG peptide sequence has proven to be a robust and versatile component in the design of cleavable linkers for ADCs. Its high stability in circulation and selective cleavage by tumor-associated proteases, particularly cathepsin L, contribute significantly to the favorable therapeutic index of GGFG-containing ADCs. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel ADCs employing this critical linker technology. As our understanding of the tumor microenvironment deepens, further optimization of peptide linkers, including novel sequences and cleavage triggers, will continue to drive the development of the next generation of highly effective and safe cancer therapies.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. US20150352224A1 - Antibody-drug conjugate produced by binding through linker having hydrophilic structure - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
The Unseen Engine: A Technical Guide to p-Aminobenzyl Alcohol as a Self-Immolative Spacer in Drug Delivery
For Immediate Release
[City, State] – December 5, 2025 – In the intricate world of targeted therapeutics, the silent work of self-immolative spacers is revolutionizing drug delivery. Among these, p-aminobenzyl alcohol (PABA) has emerged as a cornerstone technology, particularly in the design of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the PABA spacer, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism, applications, and the experimental protocols crucial for its implementation.
Core Mechanism: The 1,6-Elimination Cascade
The functionality of p-aminobenzyl alcohol as a self-immolative spacer is predicated on a chemically elegant and highly efficient process known as 1,6-elimination. In a typical prodrug construct, the amine group of PABA is linked to a trigger moiety, often a peptide sequence recognized by a specific enzyme, while the benzylic hydroxyl group is connected to the therapeutic agent (drug) via a carbamate (B1207046) linkage.
The entire construct remains stable and inactive in systemic circulation. However, upon reaching the target site, such as a tumor microenvironment where specific enzymes like cathepsin B are overexpressed, the trigger is cleaved. This enzymatic cleavage exposes the free aniline (B41778) amine of the PABA spacer. The presence of this electron-donating group initiates a spontaneous electronic cascade. This cascade results in the cleavage of the carbamate bond, releasing the unmodified active drug, carbon dioxide, and the remnant of the spacer, an aza-quinone methide, which is subsequently quenched by water.[1][2] This traceless release mechanism is a key advantage, ensuring that the liberated drug is fully active and free from any linker-associated steric hindrance.
Quantitative Analysis of PABA-based Self-Immolation
The kinetics of the self-immolation process are critical for the efficacy of the prodrug. The rate of drug release can be influenced by factors such as the electronic properties of the aromatic ring, the nature of the leaving group (the drug), and the pH of the environment. The following table summarizes key quantitative data related to the stability and cleavage of PABA-based linkers.
| Linker Construct | Trigger/Condition | Half-life (t½) | Reference |
| Nα-Boc-Lys-p-aminobenzyl-4-nitroaniline | 0.05 M Bistris buffer (pH 6.9) at 25 °C | ≈ 40 hours | [1] |
| HuM195-DOTA-G3FC (containing a cleavable linker) | Purified cathepsin B at 37°C | ≈ 150 minutes | [3] |
| Triazole-based self-immolative linker (1a) | Base-mediated in DMSO-d6 at 60°C | 3.45 ± 0.06 hours | [4] |
| Triazole-based self-immolative linker (1b) | Base-mediated in DMSO-d6 at 60°C | 5.85 ± 0.14 minutes | [4] |
| Triazole-based self-immolative linker (1d) | Base-mediated in DMSO-d6 at 60°C | 2.94 ± 0.07 minutes | [4] |
Experimental Protocols
Harnessing the power of PABA spacers requires precise chemical synthesis and rigorous evaluation. Below are detailed methodologies for key experiments.
Synthesis of Fmoc-Val-Cit-PAB-OH
A foundational component for many PABA-based linkers is the dipeptide-spacer conjugate.
Materials:
-
Fmoc-Val-Cit-OH
-
p-Aminobenzyl alcohol (PABOH)
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve p-aminobenzyl alcohol (8.05 mmol) in a mixture of dichloromethane (19 mL) and methanol (7.6 mL) at room temperature.
-
Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (8.05 mmol) to the solution.
-
After stirring for 5 minutes, add Fmoc-Val-Cit-OH (4.03 mmol) in one portion.
-
Stir the resulting solution at room temperature for 18 hours.[5]
-
Remove the volatiles in vacuo.
-
Triturate the residue with diethyl ether (20 mL).
-
Wash the resulting solid sequentially with diethyl ether (20 mL), ethyl acetate (20 mL), and again with diethyl ether (20 mL).
-
The final product, Fmoc-Val-Cit-PAB, is obtained as a light yellowish solid.[5]
Synthesis of MC-Val-Cit-PAB-MMAE
This protocol outlines the synthesis of a complete drug-linker construct ready for conjugation to an antibody.
Materials:
-
Fmoc-VC-PAB-MMAE
-
Dimethylformamide (DMF)
-
Maleimidocaproic acid (MC)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
Procedure:
-
Fmoc Deprotection: Dissolve Fmoc-VC-PAB-MMAE (33.4 µmol) in DMF (0.5 mL). Add piperidine (668 µmol, 20 eq.) and stir at room temperature for 20 minutes to remove the Fmoc protecting group. Purify the crude product by reverse-phase preparative-HPLC to yield NH2-Val-Cit-PAB-MMAE as a white solid after lyophilization.[6]
-
Activation of Maleimidocaproic Acid: Activate maleimidocaproic acid by reacting it with NHS and DCC in a suitable solvent like DCM to form the MC-NHS ester.[7]
-
Coupling: Dissolve the NH2-Val-Cit-PAB-MMAE from the previous step in DMF. Add the MC-NHS ester to the solution and stir at room temperature.
-
Monitoring and Purification: Monitor the reaction by HPLC. Once the reaction is complete, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.[7]
Cathepsin B Cleavage Assay
This assay is crucial for evaluating the enzymatic triggerability of the PABA linker.
Materials:
-
ADC construct with a Val-Cit-PAB linker
-
Purified human cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, 2 mM DTT)
-
Fluorescence microplate reader
-
Fluorogenic substrate (e.g., mcValCit-AMC) for positive control
Procedure:
-
Reagent Preparation: Prepare a serial dilution of the ADC construct in the assay buffer.
-
Enzyme Activation: Activate cathepsin B according to the manufacturer's protocol.
-
Assay Setup: In a 96-well plate, add 50 µL of the activated cathepsin B solution to the appropriate wells. Add 50 µL of each concentration of the ADC construct to the wells containing the enzyme. Include control wells (enzyme only, substrate only, and inhibitor controls).[8]
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 0, 30, 60, 120 minutes).[8]
-
Analysis: Analyze the release of the free drug at each time point using reverse-phase HPLC or LC-MS/MS.[9] The rate of cleavage can be determined by quantifying the amount of released drug over time.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the core mechanism and experimental workflows.
References
- 1. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Influence of the Linker on the Biodistribution and Catabolism of Actinium-225 Self-Immolative Tumor-Targeted Isotope Generators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic pH responsivity of triazole-based self-immolative linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
Mc-Gly-Gly-Phe-Gly-PAB-OH: A Technical Guide to its Application in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. The efficacy and safety of an ADC are critically dependent on the design of its linker, the component that connects the monoclonal antibody to the cytotoxic payload. This technical guide provides an in-depth exploration of the Mc-Gly-Gly-Phe-Gly-PAB-OH linker, a protease-cleavable system integral to the design of modern ADCs. We will delve into its mechanism of action, provide detailed experimental protocols for its evaluation, present key quantitative data, and discuss its significance in the development of next-generation targeted therapies.
Introduction to this compound
This compound is a complex chemical linker designed for use in antibody-drug conjugates. Its structure consists of three key functional components:
-
Mc (Maleimido-caproyl): A maleimide (B117702) group attached via a caproic acid spacer. The maleimide acts as a reactive handle for conjugation to thiol groups present on the antibody, typically generated by the reduction of interchain disulfide bonds.
-
Gly-Gly-Phe-Gly (GGFG): A tetrapeptide sequence. This peptide is specifically designed to be recognized and cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.
-
PAB-OH (p-aminobenzyl alcohol): A self-immolative spacer. Upon cleavage of the GGFG peptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the conjugated cytotoxic drug in its active form.
This multi-component design ensures that the ADC remains stable in systemic circulation, minimizing off-target toxicity, and only releases its potent payload upon internalization into the target cancer cell and subsequent trafficking to the lysosome.
Mechanism of Action and Signaling Pathway
The targeted delivery of a cytotoxic payload using an ADC equipped with the Mc-GGFG-PAB-OH linker follows a multi-step process. This process begins with the systemic administration of the ADC and culminates in the induction of apoptosis in the target cancer cell.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable GGFG linker preventing premature drug release. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endocytic vesicle containing the ADC matures into a lysosome. The internal environment of the lysosome is acidic and rich in proteases.
-
Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B and Cathepsin L recognize and cleave the GGFG peptide sequence of the linker.[1][2]
-
Self-Immolation and Payload Release: The cleavage of the peptide bond triggers the spontaneous self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: The released payload, often a potent DNA damaging agent or microtubule inhibitor, exerts its cytotoxic effect, leading to cell cycle arrest and apoptosis.
Caption: Workflow of ADC action from circulation to apoptosis.
Quantitative Data Summary
The performance of an ADC is defined by several key quantitative parameters. The following tables summarize data for Trastuzumab deruxtecan (B607063) (T-DXd, DS-8201a), a clinically approved ADC that utilizes a GGFG linker.
Table 1: Physicochemical and Pharmacokinetic Properties of T-DXd
| Parameter | Value | Reference |
| Drug-to-Antibody Ratio (DAR) | ~8 | [1] |
| Linker | Maleimide-GGFG | [2][3] |
| Payload | DXd (Exatecan derivative) | [1][3] |
| Plasma Stability | High (1-2% payload release after 21 days) | [4] |
| Deconjugation Rate (kdec) | 0.034 day⁻¹ | [5] |
Table 2: In Vitro Cytotoxicity (IC₅₀) of T-DXd in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | IC₅₀ (µg/mL) | Reference |
| NCI-N87 | Gastric | High | < 0.01 | [6][7] |
| SK-BR-3 | Breast | High | ~0.005 | |
| AU-565 | Breast | High | < 0.01 | [8] |
| HCC1954 | Breast | High | ~0.01 | [8] |
| JIMT-1 | Breast | Moderate | Not specified | [9] |
| Capan-1 | Pancreatic | Low | Not specified | [9] |
| MDA-MB-468 | Breast | Low/Negative | Not specified | [9] |
| Multiple Gastric Lines | Gastric | Various | IC₅₀ calculated in 30/49 lines | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and evaluation of ADCs utilizing the Mc-GGFG-PAB-OH linker.
Synthesis of this compound
The synthesis of this linker is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by the attachment of the maleimide-caproyl group.
Materials:
-
Fmoc-PAB-Wang resin
-
Fmoc-Gly-OH, Fmoc-Phe-OH
-
HOBt, HBTU, DIPEA
-
Piperidine (B6355638) in DMF
-
6-(Maleimido)hexanoic acid
-
DCM, DMF, TFA
Protocol:
-
Peptide Synthesis (SPPS):
-
Swell Fmoc-PAB-Wang resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash with DMF.
-
Amino Acid Coupling: In a separate vessel, activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF. Add the activated amino acid to the resin and shake for 2 hours. Wash with DMF.
-
Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Phe, Gly, and Gly.
-
-
Cleavage from Resin:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether, centrifuge, and dry the crude H₂N-Gly-Gly-Phe-Gly-PAB-OH peptide.
-
-
Maleimide Conjugation:
-
Dissolve the crude peptide and 6-(Maleimido)hexanoic acid in DMF.
-
Add a coupling agent (e.g., HBTU/DIPEA) and stir at room temperature overnight.
-
Purify the final product, this compound, by reverse-phase HPLC.
-
Confirm the identity and purity by LC-MS and NMR.
-
ADC Conjugation: Thiol-Maleimide Reaction
This protocol describes the conjugation of the linker-payload to a monoclonal antibody (e.g., Trastuzumab).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Mc-GGFG-PAB-Payload conjugate
-
DMSO
-
N-acetylcysteine
-
Diafiltration/size-exclusion chromatography system
Protocol:
-
Antibody Reduction:
-
To the antibody solution, add a 5-10 molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
Conjugation:
-
Dissolve the Mc-GGFG-PAB-Payload in DMSO.
-
Add the linker-payload solution to the reduced antibody solution at a slight molar excess (e.g., 1.2 equivalents per thiol).
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other reagents using a suitable method like diafiltration or size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Caption: Workflow for the conjugation of a linker-payload to an antibody.
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the GGFG linker to cleavage by Cathepsin B.
Materials:
-
Recombinant human Cathepsin B
-
Activation Buffer (e.g., 25 mM Acetate buffer, pH 5.0, containing DTT and EDTA)
-
Assay Buffer (similar to activation buffer)
-
ADC with GGFG linker
-
LC-MS system
Protocol:
-
Enzyme Activation: Pre-incubate Cathepsin B in Activation Buffer for 15 minutes at 37°C.
-
Cleavage Reaction:
-
Add the ADC to the activated Cathepsin B solution.
-
Incubate the reaction mixture at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the reaction in the aliquots by adding a quenching solution (e.g., acetonitrile (B52724) with formic acid).
-
-
Analysis:
-
Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload or linker-payload fragment.
-
Quantify the extent of cleavage over time to determine the cleavage rate.
-
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This protocol measures the cytotoxic effect of the ADC on cancer cell lines.
Materials:
-
HER2-positive cell lines (e.g., NCI-N87, SK-BR-3) and control cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT or MTS reagent
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated control wells.
-
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a CO₂ incubator.
-
Viability Measurement:
-
Add MTT/MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (for MTT assay) and read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
-
In Vivo Efficacy Study (Xenograft Model)
This protocol evaluates the anti-tumor activity of the ADC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
HER2-positive tumor cells (e.g., NCI-N87)
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
-
Treatment:
-
Administer the ADC (e.g., at 1, 3, or 10 mg/kg), vehicle, and controls intravenously (i.v.) according to the desired dosing schedule (e.g., once, or weekly).
-
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor body weight and general health of the animals.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
-
Conclusion and Future Outlook
The this compound linker represents a sophisticated and highly effective system for the targeted delivery of cytotoxic agents. Its design, which balances plasma stability with efficient, tumor-specific cleavage, has been clinically validated in the successful ADC, Trastuzumab deruxtecan. The GGFG peptide sequence is a prime example of how linker chemistry can be rationally designed to exploit the unique biology of the tumor microenvironment.
Future research in this area will likely focus on further optimizing peptide sequences for even greater specificity to tumor-associated proteases, thereby further widening the therapeutic window. Additionally, the combination of such cleavable linkers with novel payloads and next-generation antibody formats will continue to drive the development of more effective and safer ADCs for a wider range of malignancies. The principles embodied in the Mc-GGFG-PAB-OH linker will undoubtedly continue to inform the design of innovative drug conjugates for years to come.
References
- 1. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deruxtecan | ADC Linker | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of targeted therapeutics, ingeniously combining the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this sophisticated architecture is the linker, a chemical bridge that connects the antibody to its cytotoxic payload. The design and chemical properties of this linker are of paramount importance, dictating the stability, efficacy, and ultimately, the therapeutic index of the ADC.[1][2]
Cleavable linkers are a predominant class of these critical components, engineered to be robustly stable in the systemic circulation to prevent premature payload release, yet exquisitely sensitive to specific triggers within the tumor microenvironment or inside cancer cells.[3] This targeted release mechanism is fundamental to maximizing the on-target efficacy of the cytotoxic payload while minimizing off-target toxicities that have historically plagued traditional chemotherapy. This in-depth technical guide provides a comprehensive exploration of the core principles of cleavable linkers, their diverse chemistries, mechanisms of action, and the critical experimental protocols required for their rigorous evaluation in the development of next-generation ADCs.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are broadly classified based on the physiological or biochemical trigger that instigates their cleavage. The three primary categories are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.
Protease-Sensitive Linkers
Protease-sensitive linkers are designed to be substrates for enzymes that are highly expressed in the lysosomal compartments of tumor cells, most notably cathepsins.[4] These linkers typically incorporate a dipeptide sequence that is recognized and hydrolyzed by these proteases.
The most ubiquitously employed protease-sensitive linker is the valine-citrulline (Val-Cit) dipeptide. Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome.[5][6][7] Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl alcohol (PAB). This cleavage event initiates a cascade that results in the release of the unmodified, active payload into the cytoplasm, where it can exert its cytotoxic effect.
pH-Sensitive Linkers
pH-sensitive, or acid-labile, linkers are designed to exploit the pH gradient that exists between the systemic circulation (pH ~7.4) and the acidic intracellular compartments of tumor cells, such as endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[3][]
A prominent example of a pH-sensitive linker is the hydrazone bond. ADCs incorporating hydrazone linkers are stable at physiological pH but undergo rapid hydrolysis under the acidic conditions of the endolysosomal pathway.[] This acid-catalyzed cleavage liberates the payload within the target cell. However, a notable challenge with some first-generation hydrazone linkers is their potential for instability in plasma, which can lead to premature drug release and off-target toxicity.[2]
Glutathione-Sensitive Linkers
Glutathione-sensitive linkers leverage the significant disparity in the concentration of the reducing agent glutathione (B108866) (GSH) between the extracellular environment and the intracellular milieu. The cytoplasm of tumor cells has a substantially higher concentration of GSH (1-10 mM) compared to the plasma (~2 µM).[3]
These linkers typically incorporate a disulfide bond, which remains stable in the oxidative environment of the bloodstream. Upon internalization of the ADC into the tumor cell, the high intracellular concentration of GSH facilitates the reduction of the disulfide bond, leading to the cleavage of the linker and the release of the payload.[9] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to mitigate premature reduction in circulation.
Quantitative Comparison of Cleavable Linkers
The selection of an appropriate cleavable linker is a critical decision in ADC design, with a profound impact on the therapeutic index. The following tables summarize key quantitative data for different cleavable linkers to facilitate a comparative analysis.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value | Reference |
| Hydrazone | Phenylketone-derived | Not Specified | Human and Mouse | Half-life (t1/2) | ~2 days | [1] |
| Hydrazone | Carbonate | Not Specified | Not Specified | Half-life (t1/2) | ~1 day | [2] |
| pH-sensitive | Silyl ether | Not Specified | Not Specified | Half-life (t1/2) | >7 days | [2] |
| Disulfide | SPDB-DM4 | huC242-SPDB-DM4 | Mouse | Half-life (t1/2) | ~3.5 days | [3] |
| Peptide | Val-Cit | Trastuzumab-vc-MMAE | Rat | Half-life (t1/2) | ~7 days | [10] |
| Peptide | Glucuronide-MMAF | c1F6-Glucuronide-MMAF | Rat | Half-life (t1/2) | 81 days (extrapolated) | [10] |
Table 2: Enzymatic Cleavage Kinetics of Protease-Sensitive Linkers
| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit | Cathepsin B | - | - | - | [11] |
| Val-Ala | Cathepsin B | - | - | Cleaved at ~half the rate of Val-Cit | [11] |
| Phe-Lys | Cathepsin B | - | - | Cleaved ~30-fold faster than Val-Cit | [11] |
| Val-Cit-MMAE (ADC I) | Cathepsin B | 0.045 ± 0.002 | 11.8 ± 1.1 | 3800 | [12] |
| Val-Cit-MMAE (ADC II) | Cathepsin B | 0.049 ± 0.002 | 12.5 ± 1.3 | 3900 | [12] |
Note: "-" indicates that the specific value was not provided in the cited source in a directly comparable format. Direct comparison of kinetic parameters across different studies should be approached with caution due to variations in experimental conditions.
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
Synthesis of Cleavable Linkers
a) Synthesis of MC-Val-Cit-PABC-PNP (Protease-Sensitive)
This protocol outlines a general solution-phase synthesis for the commonly used Val-Cit-PABC linker.
-
Step 1: Synthesis of Fmoc-Val-Cit-PABA: Dissolve Fmoc-Val-Cit in a mixture of dichloromethane (B109758) and methanol. Add 4-aminobenzyl alcohol and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). Stir the reaction at room temperature overnight. Purify the product by washing with diisopropyl ether.[13]
-
Step 2: Fmoc Deprotection: Dissolve the Fmoc-protected intermediate in dimethylformamide (DMF) and add piperidine. Stir at room temperature for 30 minutes to remove the Fmoc protecting group. Concentrate the solution under vacuum.[13]
-
Step 3: Coupling with Maleimidocaproic Acid (MC): Dissolve the deprotected intermediate and MC-OSu in DMF. Add a base such as diisopropylethylamine (DIPEA) and stir at room temperature. Purify the resulting MC-Val-Cit-PABC.
-
Step 4: Activation with p-Nitrophenyl Chloroformate (PNP): Dissolve the MC-Val-Cit-PABC in a suitable solvent like dichloromethane and add bis(p-nitrophenyl) carbonate and DIPEA. Stir for an extended period to yield the final activated linker, MC-Val-Cit-PABC-PNP.[14]
b) Synthesis of a Hydrazone Linker (pH-Sensitive)
This protocol describes a solid-phase approach for synthesizing oligonucleotide conjugates with a hydrazone linker.
-
Step 1: Preparation of Hydrazide-Functionalized Ligand: Synthesize the hydrazide derivative of the desired payload or ligand.[15]
-
Step 2: Solid-Phase Synthesis of Aldehyde-Modified Oligonucleotide: Synthesize the oligonucleotide on a solid support and introduce a 5'-aldehyde group.[15]
-
Step 3: Hydrazone Bond Formation: React the solid-supported aldehyde-modified oligonucleotide with the hydrazide-functionalized ligand in an aqueous/organic medium.[15]
-
Step 4: Cleavage and Deprotection: Cleave the conjugate from the solid support and remove protecting groups to yield the final oligonucleotide-hydrazone conjugate.[15]
c) Synthesis of a Disulfide Linker (e.g., SPDB)
This protocol outlines the synthesis of a disulfide-containing linker for conjugation.
-
Step 1: Synthesis of the Disulfide-Containing Moiety: Synthesize a precursor containing a pyridyldithio group, such as 3-(2-pyridyldithio)propionic acid.
-
Step 2: Activation for Antibody Conjugation: Activate the carboxylic acid group of the precursor, for example, by converting it to an N-hydroxysuccinimide (NHS) ester to form SPDP (succinimidyl 3-(2-pyridyldithio)propionate).
-
Step 3: Synthesis of the Payload-Linker Intermediate: React the activated disulfide linker with the payload to form the payload-linker conjugate.
In Vitro ADC Characterization
a) Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
-
Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, leading to longer retention times on the HIC column.[16][17]
-
Protocol:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 2 mg/mL) in a high-salt mobile phase A (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer).
-
Chromatography:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from high salt to low salt to elute the ADC species.
-
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for the antibody) and a wavelength specific to the payload if it has a distinct chromophore.[18]
-
Data Analysis: Integrate the peak areas corresponding to each drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) x DAR of that species][]
-
b) In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
-
Protocol:
-
Incubation: Incubate the ADC at a defined concentration in plasma (human, mouse, or rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Processing:
-
To Measure Intact ADC: At each time point, capture the ADC from the plasma sample using Protein A or G affinity beads. Elute the captured ADC and analyze by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.[1]
-
To Measure Released Payload: Precipitate the proteins from the plasma aliquots using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
-
Analysis: Quantify the concentration of the free payload in the supernatant using LC-MS/MS. Plot the concentration of released payload over time to determine the rate of linker cleavage.
-
c) ADC Internalization Assay by Flow Cytometry
-
Objective: To confirm that the ADC is internalized by the target cells.
-
Principle: A fluorescently labeled secondary antibody or a pH-sensitive dye is used to track the internalization of the ADC.
-
Protocol:
-
Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
ADC Binding: Incubate the cells with the ADC on ice for 30-60 minutes to allow binding to the cell surface without internalization.
-
Internalization: Wash the cells to remove unbound ADC and then incubate at 37°C for various time points to allow internalization.
-
Staining:
-
For Surface-Bound ADC: Stain a set of non-internalized cells (kept on ice) with a fluorescently labeled secondary antibody that recognizes the ADC's primary antibody.
-
For Internalized ADC: After the 37°C incubation, strip or quench the surface-bound ADC. Permeabilize the cells and then stain with the fluorescently labeled secondary antibody.
-
-
Flow Cytometry: Acquire data on a flow cytometer. The increase in intracellular fluorescence over time indicates the rate of internalization.[20][21][22]
-
d) In Vitro Cytotoxicity Assay (MTT/XTT Assay)
-
Objective: To determine the potency (IC50) of the ADC in killing target cancer cells.
-
Principle: These colorimetric assays measure cell viability by quantifying the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.
-
Protocol:
-
Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Reagent Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.
-
In Vivo Efficacy Studies
a) Subcutaneous Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[23]
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different dose levels). Administer the treatments, typically via intravenous injection.[24]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect.
-
Conclusion
The judicious selection and meticulous design of cleavable linkers are pivotal to the development of safe and effective antibody-drug conjugates. A profound understanding of the diverse cleavage mechanisms—protease, pH, and glutathione sensitivity—coupled with a rigorous and comprehensive experimental evaluation of linker stability, cleavage kinetics, and in vitro and in vivo efficacy, is indispensable for advancing novel ADC candidates to the clinic. The quantitative data and detailed experimental protocols provided in this technical guide offer a foundational framework for researchers and drug development professionals to navigate the complexities of cleavable linker technology and to engineer the next generation of highly targeted and potent cancer therapeutics. The continued innovation in linker chemistry holds the promise of further expanding the therapeutic window of ADCs and bringing transformative treatments to patients in need.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 9. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 15. A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker [mdpi.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 20. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. news-medical.net [news-medical.net]
- 23. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Enzymatic Cleavage of the GGFG Peptide Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic cleavage mechanism of the Gly-Gly-Phe-Gly (GGFG) peptide linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). This document details the enzymes responsible for cleavage, the intracellular trafficking pathways involved, and the experimental methodologies used to characterize this process.
Introduction to the GGFG Peptide Linker
The GGFG tetrapeptide linker is a key example of an enzyme-cleavable linker utilized in the field of ADCs.[1] Its design is predicated on achieving high stability in systemic circulation while enabling selective release of a cytotoxic payload within the tumor microenvironment.[2][3] This targeted release is accomplished through enzymatic cleavage by proteases that are highly expressed in tumor cells.[1]
The GGFG linker has been successfully incorporated into clinically approved ADCs, demonstrating its utility in providing a therapeutic window for highly potent payloads.[1][4] Understanding the precise mechanism of its cleavage is paramount for the rational design of next-generation ADCs with improved efficacy and safety profiles.
The Enzymatic Cleavage Mechanism
The cleavage of the GGFG linker is a multi-step process that begins with the internalization of the ADC and culminates in the release of the cytotoxic drug within the lysosome.
Key Enzymes Involved
The primary enzymes responsible for the cleavage of the GGFG linker are lysosomal cysteine proteases, with Cathepsin L being the most prominent.[2][5]
-
Cathepsin L: Exhibits high activity towards the GGFG sequence, leading to efficient payload release.[2] Studies have shown that Cathepsin L can mediate the nearly complete release of a payload from a GGFG-linked ADC within 72 hours.[2]
-
Cathepsin B: While also capable of cleaving the GGFG linker, it generally shows lower activity compared to Cathepsin L.[2][5] However, its high concentration in the lysosomes of many tumor types still contributes to payload release.[]
-
Other Proteases: There is evidence to suggest that other proteases present in the tumor microenvironment may also contribute to GGFG cleavage, although their specific roles are less well-characterized.[5]
Cleavage Site and Products
The enzymatic cleavage of the GGFG linker can occur at two primary sites, leading to different cleavage products:
-
Cleavage between Phenylalanine (Phe) and Glycine (B1666218) (Gly): This is the expected primary cleavage site, releasing the payload with a single glycine residue attached.
-
Cleavage between Glycine (Gly) and the drug/spacer: This results in the direct release of the free drug.
The ratio of these two cleavage products can vary depending on the specific enzyme and the structure of the payload-spacer unit.[5]
Intracellular Trafficking and Payload Release
The journey of a GGFG-linked ADC from the bloodstream to the lysosome of a cancer cell is a critical aspect of its mechanism of action.
Signaling Pathway for ADC Internalization and Trafficking
The following diagram illustrates the typical intracellular trafficking pathway of an ADC:
Caption: Intracellular trafficking pathway of a GGFG-linked ADC.
Quantitative Analysis of GGFG Cleavage
| Parameter | Cathepsin L | Cathepsin B | Reference |
| Substrate Concentration | 1 µM | 1 µM | [7] |
| Enzyme Concentration | 20 nM | 20 nM | [7] |
| Incubation Time | 4 hours | 4 hours | [7] |
| % Payload Release (Illustrative) | >90% | ~20-30% | [2][8] |
| Cleavage Rate (Illustrative) | ~150 pmol/min | ~25 pmol/min | [7] |
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of linker cleavage. Below are standard methodologies for in vitro cleavage assays.
In Vitro Cathepsin Cleavage Assay
This protocol describes the quantification of payload release from a GGFG-linked ADC upon incubation with purified cathepsin B or L.
Objective: To determine the rate and extent of payload release from an ADC construct.
Materials:
-
GGFG-linked ADC construct
-
Purified human cathepsin B or L
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[7]
-
Quenching Solution: Acetonitrile with a suitable internal standard
-
LC-MS/MS system[7]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the ADC construct in an appropriate solvent (e.g., DMSO).
-
Reconstitute purified cathepsin in the assay buffer to a working concentration of 20 nM.[7]
-
Pre-warm all solutions to 37°C.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the ADC construct (to a final concentration of 1 µM) with the assay buffer.[7]
-
Initiate the cleavage reaction by adding the cathepsin solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
At each time point, terminate the reaction by adding an excess of the cold quenching solution.
-
Centrifuge the samples to precipitate the protein.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Calculate the percentage of payload release at each time point relative to a fully cleaved control.
-
Plot the percentage of payload release versus time to determine the cleavage kinetics.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro enzymatic cleavage assay.
Caption: General workflow for an in vitro enzymatic cleavage assay.
HPLC and Mass Spectrometry Analysis
HPLC Method for Separation:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.[9]
-
Detection: UV detection at a wavelength appropriate for the payload (e.g., 280 nm for some payloads) is used to monitor the elution of the intact ADC, linker-payload intermediate, and free payload.[9][10]
Mass Spectrometry for Identification:
-
Ionization: Electrospray ionization (ESI) is commonly used for ADCs and their cleavage products.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed to accurately determine the mass-to-charge ratio (m/z) of the different species.[3]
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the ions and confirm the identity of the cleavage products by analyzing the fragmentation patterns.
Conclusion
The GGFG peptide linker represents a sophisticated and effective tool in the development of targeted cancer therapies. Its high plasma stability and selective cleavage by lysosomal proteases, particularly Cathepsin L, enable the controlled release of cytotoxic payloads within tumor cells, thereby enhancing the therapeutic index. The experimental protocols and analytical methods described in this guide provide a framework for the detailed characterization of the cleavage mechanism of GGFG and other enzyme-labile linkers, which is essential for the continued advancement of ADC technology. Further research into the specific kinetic parameters of GGFG cleavage and the influence of the payload structure on cleavage efficiency will undoubtedly contribute to the design of even more effective and safer ADCs in the future.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18 | Poster Board #942 - American Chemical Society [acs.digitellinc.com]
- 9. molnar-institute.com [molnar-institute.com]
- 10. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of GGFG Linkers in Oncology: A Detailed Overview
The tetrapeptide linker Glycyl-Glycyl-Phenylalanyl-Glycyl (GGFG) has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs) for oncology applications. Its unique properties, particularly its susceptibility to cleavage by specific lysosomal proteases, allow for the targeted release of potent cytotoxic payloads within the tumor microenvironment, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging GGFG linkers in their oncology studies.
Application Notes
Mechanism of Action
The GGFG linker is an enzyme-cleavable linker designed to be stable in the systemic circulation and to be efficiently cleaved within the lysosomal compartment of cancer cells.[1][2] Upon internalization of the ADC via receptor-mediated endocytosis, the GGFG sequence is recognized and hydrolyzed by lysosomal proteases, primarily cathepsin L and to a lesser extent, cathepsin B.[1][2] This enzymatic cleavage liberates the cytotoxic payload, which can then exert its cell-killing effect. Notably, studies have indicated that cathepsin L is particularly efficient at cleaving the GGFG linker, enabling the nearly complete release of the payload within 72 hours.[1]
Key Advantages of GGFG Linkers
-
High Stability in Circulation: GGFG linkers demonstrate greater stability in the bloodstream compared to acid-cleavable and glutathione-cleavable linkers, which minimizes the premature release of the cytotoxic payload and reduces off-target toxicity.[1]
-
Efficient Enzymatic Cleavage: The GGFG sequence is a substrate for cathepsins, which are often overexpressed in the tumor microenvironment, leading to targeted drug release.
-
Proven Clinical Success: The GGFG linker is a key component of several clinically successful and approved ADCs, including trastuzumab deruxtecan (B607063) (Enhertu®) and patritumab deruxtecan.[1][3][4]
Signaling Pathway of a GGFG-based ADC
The following diagram illustrates the general mechanism of action of an ADC employing a GGFG linker.
References
Mc-Gly-Gly-Phe-Gly-PAB-OH solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mc-Gly-Gly-Phe-Gly-PAB-OH is a key bifunctional linker molecule widely utilized in the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). Its structure comprises a maleimide (B117702) group (Mc), a tetrapeptide sequence (Gly-Gly-Phe-Gly), and a p-aminobenzyl alcohol (PAB) self-immolative spacer. The maleimide group allows for covalent conjugation to thiol-containing molecules, such as antibodies, while the peptide sequence serves as a substrate for enzymatic cleavage, primarily by Cathepsin B, which is often overexpressed in the tumor microenvironment. This targeted cleavage mechanism facilitates the release of a conjugated payload at the desired site of action, enhancing therapeutic efficacy while minimizing off-target toxicity.
These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use in experiments, and a visualization of the underlying scientific principles.
Physicochemical Properties
Appearance: White to off-white solid.[1]
Solubility
The solubility of this compound is a critical factor for its handling and use in experimental settings. It is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), but exhibits limited solubility in aqueous solutions. For many applications, especially those involving biological systems, it is common to prepare a concentrated stock solution in DMSO, which is then further diluted in the aqueous buffer of choice. It is important to note that the use of hygroscopic DMSO can significantly impact the solubility of the product; therefore, it is recommended to use newly opened DMSO.[1][2]
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL (≥ 315.12 mM)[3] | Sonication may be required to achieve complete dissolution.[3] Use of newly opened, anhydrous DMSO is recommended. |
| 233.33 mg/mL (367.63 mM)[2] | Ultrasonic assistance may be needed. | |
| 250 mg/mL (333.91 mM)[1] | Ultrasonic assistance may be needed. | |
| Water | Limited | Specific quantitative data is not readily available. Peptide-based linkers are often hydrophobic and may require the use of co-solvents for aqueous applications. |
| Phosphate-Buffered Saline (PBS) | Limited | Similar to water, direct solubility is low. Dilution from a DMSO stock is the standard procedure. |
| Ethanol | Limited | Precise solubility data is not available. Miscibility with aqueous buffers may be limited. |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Storage Temperature | Duration | Notes |
| Powder | -20°C | 1 year[1] | Sealed storage, away from moisture and light.[1] |
| -80°C | 2 years[1] | Sealed storage, away from moisture and light.[1] | |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1] | Sealed storage, away from moisture and light.[1] |
| -80°C | 6 months[1] | Sealed storage, away from moisture and light.[1] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in subsequent experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Once a clear solution is obtained, aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol for Antibody-Drug Conjugation (ADC)
Objective: To conjugate a cytotoxic drug (payload) activated with this compound to a monoclonal antibody (mAb). This protocol assumes the payload has already been functionalized with the linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Mc-Gly-Gly-Phe-Gly-PAB-Payload conjugate (in DMSO stock solution)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching reagent: N-acetylcysteine or cysteine
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HIC-HPLC, SEC-HPLC, mass spectrometry)
Procedure:
Part 1: Antibody Reduction
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 10-20 fold molar excess of the reducing agent (TCEP is often preferred as it is more stable and does not require removal before conjugation).
-
Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds of the antibody, exposing the reactive thiol groups.
-
If DTT is used, it must be removed prior to conjugation using a desalting column.
Part 2: Conjugation Reaction
-
Cool the reduced antibody solution to 4°C.
-
Add the Mc-Gly-Gly-Phe-Gly-PAB-Payload stock solution to the reduced antibody solution. A typical starting point is a 5-10 fold molar excess of the linker-payload over the antibody. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Allow the reaction to proceed at 4°C for 2-4 hours or overnight with gentle stirring. The maleimide group on the linker will react with the free thiol groups on the antibody to form a stable thioether bond.
Part 3: Quenching and Purification
-
To stop the reaction, add a 2-5 fold molar excess of the quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of linker-payload. Incubate for 30 minutes at 4°C.
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using SEC or TFF.
-
Exchange the buffer to a formulation buffer suitable for storage and in-vitro/in-vivo studies (e.g., PBS).
Part 4: Characterization
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Calculate the Drug-to-Antibody Ratio (DAR) using methods such as UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC)-HPLC, or mass spectrometry.
-
Assess the purity and aggregation of the ADC using SEC-HPLC.
Visualizing the Mechanism and Workflow
Enzymatic Cleavage Signaling Pathway
The tetrapeptide sequence Gly-Gly-Phe-Gly within the linker is designed to be a substrate for Cathepsin B, a lysosomal protease. Upon internalization of the ADC into a target cell, it is trafficked to the lysosome where the acidic environment and the presence of enzymes like Cathepsin B lead to the cleavage of the peptide linker. This cleavage initiates the release of the cytotoxic payload.
Caption: Enzymatic cleavage of the ADC linker within the target cell.
Experimental Workflow for ADC Preparation
The following diagram outlines the key steps involved in the preparation and characterization of an ADC using this compound.
Caption: A streamlined workflow for the synthesis of an Antibody-Drug Conjugate.
Conclusion
This compound is a versatile and effective linker for the development of ADCs and other targeted drug delivery systems. A thorough understanding of its solubility and stability, coupled with robust experimental protocols, is essential for its successful application in research and drug development. The provided notes and protocols offer a comprehensive guide for researchers to effectively utilize this important molecule in their studies.
References
Application Notes and Protocols for the Analytical Characterization of Mc-GGFG-PAB-OH Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a sophisticated class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells.[1][2] This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity. An ADC is composed of three primary components: a monoclonal antibody that recognizes a specific antigen on the target cell, a highly potent small molecule drug (the payload), and a chemical linker that connects the antibody to the payload.[2][3]
The linker plays a crucial role in the stability and efficacy of the ADC. The Mc-GGFG-PAB-OH linker is a cleavable linker system utilized in the synthesis of ADCs.[4][5][6] The peptide sequence (GGFG) is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal enzymes, such as Cathepsin B, which are often overexpressed in tumor cells. This enzymatic cleavage releases the potent cytotoxic payload within the target cell. The maleimidocaproyl (Mc) group facilitates conjugation to the antibody, typically through cysteine residues, while the p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer.
Due to their inherent complexity and heterogeneity, comprehensive analytical characterization of ADCs is paramount to ensure their safety, efficacy, and consistency.[2][7] This document provides detailed application notes and protocols for the analytical techniques used to characterize ADCs containing the Mc-GGFG-PAB-OH linker.
Key Analytical Attributes for ADC Characterization
The critical quality attributes (CQAs) for an ADC are numerous and require a suite of orthogonal analytical methods for their assessment.[2] Key attributes include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody. DAR is a critical parameter that directly impacts the potency and therapeutic index of the ADC.[2][8][9]
-
Drug Load Distribution: The distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). A heterogeneous mixture of species can affect the ADC's overall efficacy and safety profile.[2][10]
-
Conjugation Site: The specific amino acid residues on the antibody where the drug-linker is attached. The site of conjugation can influence the stability, pharmacokinetics, and efficacy of the ADC.[11]
-
Purity and Impurities: This includes the presence of unconjugated antibody, free drug-linker, and other process-related impurities.[11][12]
-
Aggregation and Fragmentation: The presence of high molecular weight species (aggregates) or low molecular weight species (fragments) can impact the safety and efficacy of the ADC.[13][14]
-
Charge Variants: Modifications to the antibody can result in charge heterogeneity, which may affect the ADC's stability and biological activity.[14]
-
Endotoxin Levels: The presence of bacterial endotoxins must be controlled to prevent pyrogenic responses in patients.[15]
Experimental Workflows
The characterization of Mc-GGFG-PAB-OH conjugates involves a multi-step analytical workflow.
Analytical Techniques and Protocols
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The determination of the average DAR and the distribution of different drug-loaded species is a critical step in ADC characterization. Several chromatographic techniques are employed for this purpose.
HIC separates molecules based on their hydrophobicity. Since the drug-linker is typically hydrophobic, each successive conjugation increases the hydrophobicity of the ADC, allowing for the separation of species with different DAR values.[12][16]
Protocol: HIC-HPLC for DAR Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).
-
Gradient: A linear gradient from high salt to low salt concentration to elute the ADC species.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for the antibody) and a wavelength specific to the payload if it has a distinct chromophore.
-
Data Analysis: Integrate the peak areas for each DAR species. The average DAR is calculated as the weighted average of the different species.
Table 1: Example HIC-HPLC Data for DAR Calculation
| Peak | Identified Species | Retention Time (min) | Peak Area (%) | DAR Value | Contribution to Average DAR |
| 1 | DAR0 (Unconjugated) | 5.2 | 5.1 | 0 | 0.00 |
| 2 | DAR2 | 8.9 | 25.3 | 2 | 0.51 |
| 3 | DAR4 | 12.1 | 55.8 | 4 | 2.23 |
| 4 | DAR6 | 15.4 | 12.5 | 6 | 0.75 |
| 5 | DAR8 | 18.2 | 1.3 | 8 | 0.10 |
| Total | 100.0 | Average DAR = 3.59 |
RP-HPLC is another powerful technique for DAR determination, particularly after the reduction of the ADC to separate the light and heavy chains.[12][17]
Protocol: RP-HPLC for DAR Analysis (Reduced ADC)
-
Sample Preparation: Reduce the ADC using a reducing agent like Dithiothreitol (DTT) to separate the light and heavy chains.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from low to high organic solvent concentration.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The unconjugated light and heavy chains will elute earlier than their drug-conjugated counterparts. The DAR can be calculated based on the relative peak areas.
Mass Spectrometry (MS) for Intact Mass Analysis and DAR Confirmation
Mass spectrometry is an indispensable tool for the characterization of ADCs, providing precise mass measurements that can confirm the identity of different drug-loaded species and determine the average DAR.[10][11][18]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. adcreview.com [adcreview.com]
- 3. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mc-Gly-Gly-Phe-Gly-PAB-OH | TargetMol [targetmol.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. waters.com [waters.com]
- 9. biocompare.com [biocompare.com]
- 10. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. technosaurus.co.jp [technosaurus.co.jp]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mc-GGFG-PAB-OH Conjugation Reactions
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting failed or suboptimal Mc-GGFG-PAB-OH conjugation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during the synthesis of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the Mc-GGFG-PAB-OH linker and what is its mechanism of action?
The Mc-GGFG-PAB-OH is a cleavable linker used in the development of antibody-drug conjugates (ADCs).[1] It contains several key components:
-
Mc (Maleimidocaproyl): This group enables the conjugation of the linker to free thiol groups on the antibody, typically generated by reducing interchain disulfide bonds.
-
GGFG (Gly-Gly-Phe-Gly): This tetrapeptide sequence is designed to be a substrate for lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells.[2]
-
PAB (p-aminobenzyl alcohol): This is a self-immolative spacer that, after cleavage of the GGFG sequence, spontaneously releases the conjugated drug.[3]
-
OH (Hydroxyl group): This is the attachment point for the cytotoxic payload.
The linker is designed to be stable in the bloodstream and to release the cytotoxic payload only after the ADC has been internalized by the target cancer cell and processed within the lysosome.[4]
Q2: What are the most common reasons for a failed Mc-GGFG-PAB-OH conjugation reaction?
The most common reasons for failed conjugation reactions include:
-
Low Conjugation Yield: Insufficient linkage of the drug-linker to the antibody.[]
-
Antibody Aggregation: The formation of insoluble antibody-drug conjugate aggregates.[6][7][8]
-
Inconsistent Drug-to-Antibody Ratio (DAR): High variability in the number of drug molecules conjugated to each antibody.[]
-
Degradation of the Linker or Drug: Instability of the components during the reaction.
-
Incomplete Antibody Reduction: Insufficient generation of free thiol groups for conjugation.
Q3: How does the hydrophobicity of the Mc-GGFG-PAB-OH linker impact the conjugation reaction?
Peptide-based linkers, including the GGFG sequence, can be hydrophobic in nature.[9] This hydrophobicity, combined with a hydrophobic payload, increases the propensity for ADC aggregation.[2][6] Once conjugated, these hydrophobic patches on the antibody surface can interact, leading to the formation of aggregates which can eventually precipitate out of solution.[6] This can reduce the yield of soluble, functional ADC and may induce an immunogenic response.[7]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues in Mc-GGFG-PAB-OH conjugation reactions.
Issue 1: Low or No Conjugation Yield
Symptoms:
-
Low Drug-to-Antibody Ratio (DAR) as determined by HIC-HPLC or Mass Spectrometry.
-
Presence of a large peak corresponding to unconjugated antibody in the final product analysis.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inefficient Antibody Reduction | Ensure complete reduction of disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP, DTT) and incubation time. Verify reduction efficiency using Ellman's reagent. |
| Maleimide (B117702) Hydrolysis | The maleimide group is susceptible to hydrolysis at high pH. Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols and minimize hydrolysis.[10] Prepare the maleimide-linker solution immediately before use. |
| Suboptimal Molar Ratio | A low molar excess of the drug-linker can lead to incomplete conjugation. A common starting point is a 5-10 fold molar excess of the drug-linker to the antibody. Titrate the molar ratio to find the optimal balance between conjugation efficiency and aggregation. |
| Poor Quality of Reagents | Use high-purity antibody and drug-linker. Ensure proper storage of the Mc-GGFG-PAB-OH linker at -20°C or -80°C in a sealed, moisture-free environment to prevent degradation.[1] |
| Incorrect Reaction Buffer | Ensure the buffer does not contain primary amines (e.g., Tris) which can compete with the thiol-maleimide reaction. Phosphate-buffered saline (PBS) is a common choice. |
Issue 2: Antibody-Drug Conjugate (ADC) Aggregation
Symptoms:
-
Visible precipitation or turbidity in the reaction mixture.
-
High molecular weight species observed by Size Exclusion Chromatography (SEC).
-
Loss of product during purification.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Hydrophobicity of Linker-Payload | The GGFG peptide and many cytotoxic payloads are hydrophobic, promoting aggregation.[6][9] Consider including a hydrophilic moiety, such as a PEG spacer, in the linker design. |
| High Drug-to-Antibody Ratio (DAR) | Over-conjugation increases the surface hydrophobicity of the antibody, leading to aggregation.[] Optimize the molar ratio of the drug-linker to antibody to achieve a lower, more soluble DAR (typically 2-4). |
| Unfavorable Buffer Conditions | Suboptimal pH or salt concentration can induce aggregation.[6] Screen different buffer conditions (e.g., varying pH, ionic strength) to find a formulation that minimizes aggregation. Aggregation can be more pronounced at the isoelectric point (pI) of the antibody.[6] |
| Presence of Organic Solvents | While organic co-solvents (e.g., DMSO) are often required to dissolve the hydrophobic drug-linker, high concentrations can denature the antibody and cause aggregation.[6] Minimize the amount of co-solvent used and add it slowly to the reaction mixture with gentle mixing. |
| Physical Stress | Vigorous vortexing or stirring can induce aggregation. Use gentle mixing methods. Storage conditions such as freeze-thaw cycles and exposure to light can also promote aggregation.[7] |
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
Broad peaks or multiple overlapping peaks in HIC-HPLC analysis, indicating a heterogeneous mixture of ADC species.[11]
-
Batch-to-batch variability in the average DAR.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Antibody Reduction | Incomplete or variable reduction of disulfide bonds will result in a heterogeneous population of antibodies with different numbers of available thiol groups. Precisely control the concentration of the reducing agent, temperature, and reaction time. |
| Side Reactions | The maleimide group can react with other nucleophiles, such as lysine (B10760008) residues at higher pH, leading to non-specific conjugation. Maintain a pH of 6.5-7.5 for optimal thiol selectivity.[10] |
| Instability of the Thiosuccinimide Linkage | The thiosuccinimide bond formed can undergo a retro-Michael reaction, leading to deconjugation.[10][12] This can be minimized by ensuring the maleimide has fully reacted and by controlling the pH. |
| Poorly Controlled Reaction Parameters | Minor variations in temperature, pH, or reaction time can lead to inconsistent results.[] Implement strict process controls for all reaction parameters. |
Experimental Protocols
Protocol 1: Characterization of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To determine the presence and quantity of high molecular weight aggregates in the ADC sample.
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., with a pore size appropriate for antibodies) with a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.
-
Analysis: Inject 10-20 µL of the prepared sample onto the SEC column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The monomeric ADC will elute as a major peak at a characteristic retention time. Aggregates will elute earlier as one or more peaks.
-
Data Analysis: Integrate the peak areas to determine the percentage of monomer, aggregate, and any fragments.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify ADC species with different numbers of conjugated drug-linkers.
Methodology:
-
System Preparation: Equilibrate a HIC column (e.g., Butyl-NPR) with a high salt mobile phase (Mobile Phase A: e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0). The low salt mobile phase (Mobile Phase B) will be the same buffer without ammonium sulfate.[11]
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Analysis: Inject 10-20 µL of the prepared sample onto the HIC column.
-
Elution Gradient: Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). The different ADC species (DAR 0, 2, 4, 6, 8) will elute in order of increasing hydrophobicity (and thus increasing DAR).
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species. Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of DARn) where 'n' is the number of drugs conjugated for that species.
Visualizations
Caption: Experimental workflow for Mc-GGFG-PAB-OH ADC synthesis and analysis.
Caption: Troubleshooting decision tree for failed ADC conjugation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ADC Linkers? | AxisPharm [axispharm.com]
- 3. njbio.com [njbio.com]
- 4. purepeg.com [purepeg.com]
- 6. pharmtech.com [pharmtech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. agilent.com [agilent.com]
- 12. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Challenges with Cleavable ADC Linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cleavable antibody-drug conjugates (ADCs). This guide addresses specific issues that may be encountered during experiments involving cleavable linkers.
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma Stability Assays
Question: My ADC is showing significant payload release in a plasma stability assay. What are the potential causes and how can I troubleshoot this?
Answer: Premature payload release is a critical issue that can lead to off-target toxicity and reduced efficacy.[1] The stability of the linker is paramount to prevent this.[2][3] The causes and solutions depend on the type of cleavable linker being used.
-
Potential Cause: Hydrazone linkers are susceptible to hydrolysis at physiological pH (~7.4), although they are designed to be cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[4][] Some hydrazone structures are inherently less stable in circulation.[6]
-
Troubleshooting Steps:
-
Confirm pH of Plasma: Ensure the plasma used in the assay is at the correct physiological pH.
-
Analyze Linker Structure: Aromatic hydrazones are generally more stable than aliphatic ones due to resonance stabilization.[2][7] If using an aliphatic hydrazone, consider synthesizing an ADC with an aromatic hydrazone for comparison.
-
Perform a pH Stability Profile: Assess the hydrolysis rate of your ADC at a range of pH values (e.g., pH 5.0, 6.5, and 7.4) to confirm pH-dependent cleavage.
-
-
Potential Cause: Disulfide linkers are designed to be cleaved in the reducing environment of the cell, where glutathione (B108866) (GSH) concentrations are high.[8] However, they can undergo thiol-disulfide exchange with serum proteins like albumin, which contains a free cysteine residue (Cys34).[9]
-
Troubleshooting Steps:
-
Increase Steric Hindrance: Introduce bulky groups, such as methyl groups, adjacent to the disulfide bond.[10] This sterically shields the bond from attacking thiols, increasing its stability.[10]
-
Evaluate Linker Susceptibility to Purified Reductants: Test the stability of the linker in the presence of purified glutathione to confirm its susceptibility to reduction.
-
-
Potential Cause: While generally stable in plasma, some peptide sequences can be susceptible to cleavage by circulating proteases.[11]
-
Troubleshooting Steps:
-
Sequence Analysis: Review the peptide sequence for known protease cleavage sites that may be present in plasma.
-
Comparative Stability: Test the stability of your ADC in purified enzyme solutions (e.g., cathepsin B) versus plasma to differentiate between targeted and non-specific cleavage.[12]
-
Issue 2: ADC Aggregation Observed During or After Conjugation
Question: I am observing aggregation of my ADC either immediately after conjugation or during storage. What could be the cause and how can I resolve this?
Answer: ADC aggregation is a common challenge, often driven by the increased hydrophobicity of the ADC after conjugation of a hydrophobic payload-linker.[13][14] Aggregation can impact stability, efficacy, and safety.[15][16]
-
Potential Causes:
-
Hydrophobicity: Many cytotoxic payloads and linkers are hydrophobic. Their conjugation to the antibody increases the overall hydrophobicity of the ADC, leading to self-association.[13][14]
-
Conjugation Conditions: The pH, temperature, and solvents used during conjugation can disrupt the antibody's structure, promoting aggregation.[13][17]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR can increase the propensity for aggregation due to increased surface hydrophobicity.[13]
-
-
Troubleshooting Steps:
-
Optimize Conjugation Chemistry:
-
Modify the Linker: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to improve the solubility of the ADC.[14]
-
Formulation Optimization:
-
Screen different buffer conditions (pH, ionic strength) for storage.
-
Include stabilizing excipients in the formulation.[13]
-
-
Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the extent of aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect and how can I assess it for my ADC with a cleavable linker?
A1: The bystander effect is the ability of a cytotoxic payload, released from a target cancer cell, to diffuse and kill neighboring antigen-negative cells.[18][19] This is particularly important for treating heterogeneous tumors.[18] You can assess the bystander effect using in vitro co-culture assays or conditioned medium transfer assays.[18][20][21]
Q2: My in vitro cytotoxicity assay (e.g., MTT assay) is giving inconsistent IC50 values. What are the common reasons for this?
A2: Inconsistent IC50 values can arise from several factors, including cell line variability (passage number, confluency), ADC aggregation, and assay timing, especially for payloads that are dependent on cell cycle progression. It is crucial to use authenticated, low-passage cells and to ensure the ADC is not aggregated before addition to the cells.
Q3: How do I choose the right type of cleavable linker for my ADC?
A3: The choice of linker depends on several factors, including the payload, the target antigen's biology, and the desired mechanism of release.[8][22]
-
Hydrazone linkers are suitable for ADCs where internalization into acidic compartments (endosomes/lysosomes) is efficient.[][]
-
Disulfide linkers are a good choice when targeting the reducing environment of the cytosol.[8]
-
Peptide linkers are ideal when targeting tumors with high expression of specific proteases like cathepsin B in the lysosome.[]
-
β-glucuronide linkers can be used to target the tumor microenvironment where β-glucuronidase activity is elevated.[3]
Q4: Can a cleavable linker be too stable?
A4: Yes, an overly stable linker may not release the payload efficiently once the ADC has reached the target cell, leading to reduced efficacy.[25] It is a critical balance between plasma stability and efficient payload release at the target site.[25]
Quantitative Data Summary
Table 1: Comparative Plasma Stability of Different Cleavable Linker Types
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations |
| Hydrazone | pH-sensitive (hydrolysis in acidic conditions) | Variable; can be prone to hydrolysis at pH 7.4[2][4] | Stability is highly dependent on the specific chemical structure of the hydrazone bond.[2] |
| Disulfide | Reduction (cleavage by glutathione) | Moderate; can be susceptible to exchange with serum albumin[9] | Stability can be improved by introducing steric hindrance around the disulfide bond.[10] |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., by Cathepsin B) | High; generally stable in plasma[3][11] | Efficacy depends on the expression level of the target protease in the tumor.[3] |
| β-glucuronide | Enzyme-cleavable (by β-glucuronidase) | High; very stable in plasma[3] | Dependent on the presence of β-glucuronidase in the tumor microenvironment.[3] |
Table 2: Half-life of Hydrazone Linkers at Different pH
| Linker Type/Structure | pH | Half-life (t½) | Reference |
| Aromatic Hydrazone (AcBut) | 7.4 | > 24 hours (only 6% hydrolysis) | [2] |
| 4.5 | ~ 24 hours (97% release) | [2] | |
| Acyl Hydrazone | 7.0 | > 2.0 hours | [2] |
| 5.0 | 2.4 minutes | [2] |
Table 3: Enzymatic Cleavage Rates of Peptide Linkers by Cathepsin B
| Linker Sequence | Enzyme | Relative Cleavage Rate | Reference |
| Val-Cit | Cathepsin B | Baseline | [11] |
| Val-Ala | Cathepsin B | ~half the rate of Val-Cit | [11] |
| Phe-Lys | Cathepsin B | ~30-fold faster than Val-Cit | [11] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.[3][4]
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.[3]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[3]
-
Analyze the samples to quantify the amount of intact ADC and released payload.[3]
-
Quantification of Intact ADC (LC-MS):
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).[4][26]
-
Analyze the intact ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[4] A decrease in DAR over time indicates linker cleavage or payload loss.[4]
-
-
Quantification of Released Payload (LC-MS/MS):
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Inject a defined amount of the ADC sample (e.g., 10-100 µg).
-
Monitor the elution profile using UV detection at 280 nm.
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main peak (monomer), and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
Protocol 3: In Vitro Co-Culture Bystander Effect Assay
Objective: To assess the ability of an ADC to induce bystander killing of antigen-negative cells.[19]
Methodology:
-
Cell Line Selection:
-
Co-Culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.[19]
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[19]
-
Analysis:
-
After a suitable incubation period (e.g., 72-120 hours), quantify the viability of the Ag- (GFP-positive) cells using flow cytometry or fluorescence microscopy.
-
Compare the viability of the Ag- cells in the co-culture to the Ag- monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[20]
-
Protocol 4: Cathepsin B Cleavage Assay
Objective: To determine the susceptibility of a peptide linker to cleavage by cathepsin B.[12]
Methodology:
-
Reagent Preparation:
-
Assay Setup:
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[12]
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[12]
-
The rate of increase in fluorescence is proportional to the rate of linker cleavage.[12]
-
Visualizations
Caption: Mechanisms of action for common cleavable ADC linkers.
Caption: Workflow for the in vitro co-culture bystander effect assay.
Caption: Decision-making guide for troubleshooting ADC aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 17. pharmtech.com [pharmtech.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 25. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 27. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Strategies to Prevent Aggregation of Mc-GGFG-PAB-OH ADCs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing and troubleshooting aggregation of Antibody-Drug Conjugates (ADCs) featuring the Mc-GGFG-PAB-OH linker-payload system. Aggregation is a critical quality attribute that can impact the stability, efficacy, and safety of your ADC. This guide offers answers to frequently asked questions, detailed troubleshooting protocols, and strategies to ensure the successful development of your therapeutic.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in Mc-GGFG-PAB-OH ADCs?
A1: Aggregation of Mc-GGFG-PAB-OH ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the antibody surface after conjugation. Key contributing factors include:
-
Hydrophobic Interactions: The Mc-GGFG-PAB-OH linker, along with many cytotoxic payloads, possesses hydrophobic characteristics. When multiple linker-payloads are conjugated to the antibody, they create hydrophobic patches on the protein surface, leading to intermolecular interactions and self-association to minimize exposure to the aqueous environment.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR directly correlates with increased surface hydrophobicity, making the ADC more prone to aggregation.[3][4] While a higher DAR may enhance cytotoxic potential, it can negatively impact the ADC's stability and pharmacokinetic profile.[4]
-
Suboptimal Formulation Conditions: The buffer composition, including pH and ionic strength, plays a crucial role in ADC stability. A pH near the isoelectric point (pI) of the ADC can minimize electrostatic repulsion between molecules, promoting aggregation.[5] Similarly, inappropriate salt concentrations can also contribute to instability.
-
Conjugation Process Stress: The chemical conditions required for conjugation, such as the presence of organic co-solvents to dissolve the hydrophobic linker-payload, can induce conformational stress on the antibody, exposing buried hydrophobic regions and promoting aggregation.[6]
-
Storage and Handling: Mc-GGFG-PAB-OH ADCs can be sensitive to physical stress. Factors such as freeze-thaw cycles, elevated temperatures, and agitation during storage and handling can lead to denaturation and aggregation.[6]
Q2: How does the Mc-GGFG-PAB-OH linker contribute to aggregation?
A2: The Mc-GGFG-PAB-OH linker is a cleavable linker system commonly used in ADCs.[3][7] It consists of several components: a maleimidocaproyl (Mc) group for conjugation to the antibody, a Gly-Gly-Phe-Gly (GGFG) peptide sequence that is a substrate for lysosomal proteases like Cathepsin B, and a self-immolative para-aminobenzyl (PAB) spacer. While designed for controlled drug release within the target cell, the overall hydrophobicity of this linker system, especially when combined with a hydrophobic payload, increases the propensity for aggregation.
Q3: What are the consequences of ADC aggregation?
A3: ADC aggregation can have significant negative consequences, including:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and may be cleared more rapidly from circulation, reducing the amount of active ADC that reaches the tumor.[6]
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to the development of anti-drug antibodies (ADAs) that can neutralize the therapeutic effect and cause adverse reactions.[6]
-
Altered Pharmacokinetics: Aggregated ADCs often exhibit different pharmacokinetic profiles compared to the monomeric form, typically showing faster clearance.[4]
-
Safety Concerns: Aggregates can lead to off-target toxicity and other adverse effects.[6]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and a shorter shelf-life.[6]
Troubleshooting Guides
This section provides specific troubleshooting guidance for common issues encountered during the development of Mc-GGFG-PAB-OH ADCs.
Issue 1: High Levels of Aggregation Detected by SEC-HPLC Immediately After Conjugation
Possible Causes:
-
High DAR: The targeted DAR may be too high, leading to excessive hydrophobicity.[3][4]
-
Conjugation Conditions: The pH, temperature, or co-solvent concentration during the conjugation reaction may be destabilizing the antibody.[6]
-
Antibody Quality: The starting antibody may have pre-existing aggregates or be prone to aggregation.
Troubleshooting Steps:
-
Optimize DAR:
-
Perform a DAR titration study to identify the optimal balance between efficacy and aggregation.
-
Evaluate ADCs with lower average DARs (e.g., 2, 4) and compare their aggregation profiles.[4]
-
-
Modify Conjugation Protocol:
-
Solid-Phase Conjugation: Immobilize the antibody on a solid support (e.g., resin) during conjugation to physically separate the ADC molecules and prevent aggregation.[8]
-
Optimize Buffer Conditions: Screen different pH values and buffer systems for the conjugation reaction to find conditions that maintain antibody stability.
-
Minimize Co-solvent: Use the lowest possible concentration of organic co-solvent required to dissolve the linker-payload.
-
-
Characterize Starting Material:
-
Analyze the unconjugated antibody by SEC-HPLC to ensure it is monomeric before starting the conjugation.
-
Issue 2: Increase in Aggregation During ADC Purification and Formulation
Possible Causes:
-
Buffer Exchange Stress: The process of buffer exchange into the final formulation buffer can induce stress and cause aggregation.
-
Inappropriate Formulation: The final formulation buffer may not be optimal for stabilizing the ADC.
Troubleshooting Steps:
-
Formulation Screen:
-
Perform a systematic screening of different buffer systems (e.g., citrate, histidine, phosphate) and pH values to identify the most stabilizing conditions.
-
Evaluate the effect of various excipients on aggregation.
-
-
Excipient Optimization:
-
Incorporate stabilizing excipients into the formulation. A systematic approach to screening excipient concentrations is recommended.
-
| Excipient Class | Examples | Mechanism of Action | Typical Concentration Range |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Preferential exclusion, increase thermal stability. | 1% - 10% (w/v) |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent surface-induced aggregation and interfacial stress.[4] | 0.01% - 0.1% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Suppress aggregation by interacting with hydrophobic patches and stabilizing the native structure. | 50 mM - 250 mM |
| Salts | Sodium Chloride | Modulate electrostatic interactions. The optimal concentration is ADC-specific. | 50 mM - 150 mM |
Issue 3: Inconsistent or Unreliable Results from Analytical Techniques
Possible Causes:
-
Inappropriate Method Parameters: The parameters for SEC-HPLC, DLS, or DSF may not be optimized for your specific ADC.
-
Sample Preparation Issues: The way the sample is prepared for analysis can introduce artifacts.
Troubleshooting Steps:
-
SEC-HPLC:
-
Mobile Phase Optimization: For hydrophobic ADCs, adding a small amount of organic solvent (e.g., isopropanol (B130326) or acetonitrile) to the mobile phase can reduce non-specific interactions with the column matrix and improve peak shape.[7][9][10]
-
Column Selection: Use a column specifically designed for biomolecule separation with appropriate pore size.
-
Flow Rate: Ensure the flow rate is optimized to prevent on-column aggregation due to high pressure.
-
-
DLS:
-
Sample Filtration: Always filter your sample through a low-protein-binding filter (e.g., 0.22 µm) immediately before analysis to remove dust and large aggregates.
-
Concentration Optimization: Measure at an appropriate concentration (typically 0.5-1 mg/mL) to ensure a good signal-to-noise ratio without causing concentration-dependent aggregation.
-
Interpreting Polydispersity Index (PDI): A high PDI (>0.3) suggests a heterogeneous sample with multiple species, which could be due to aggregation.[11][12][13]
-
-
DSF:
-
Dye Selection: Ensure the chosen fluorescent dye (e.g., SYPRO Orange) does not interact with your ADC in its native state.
-
Heating Rate: Optimize the heating rate to ensure the protein has enough time to unfold at each temperature increment.
-
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
Objective: To separate and quantify monomer, dimer, and higher molecular weight aggregates of Mc-GGFG-PAB-OH ADCs.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 (may require optimization with an organic modifier)
-
ADC sample
-
Low-protein-binding 0.22 µm syringe filters
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample using a 0.22 µm syringe filter.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any low molecular weight fragments. Calculate the percentage of each species relative to the total peak area.[14]
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of the ADC population.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered ADC sample in formulation buffer
-
Low-protein-binding 0.22 µm syringe filters
Methodology:
-
Instrument Setup: Set the instrument parameters, including the desired temperature (e.g., 25°C) and measurement angle.
-
Sample Preparation: Prepare the ADC sample at a concentration of ~1 mg/mL in a filtered buffer. Centrifuge the sample briefly to pellet any large particulates. Filter the supernatant through a 0.22 µm filter directly into a clean cuvette.[8]
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform multiple acquisitions to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the intensity-weighted size distribution, the Z-average hydrodynamic radius, and the PDI. An increase in the Z-average or a high PDI can indicate the presence of aggregates.[2]
Protocol 3: Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment
Objective: To determine the melting temperature (Tm) of the ADC as an indicator of its conformational stability.
Materials:
-
qPCR instrument or a dedicated DSF instrument
-
96- or 384-well PCR plates
-
Fluorescent dye (e.g., SYPRO Orange)
-
ADC sample in different formulation buffers
Methodology:
-
Sample Preparation: In each well of the PCR plate, mix the ADC sample (at a final concentration of ~0.1-0.5 mg/mL) with the fluorescent dye at the recommended concentration. Prepare samples in various buffer conditions to be tested.
-
Thermal Ramp: Place the plate in the DSF instrument and run a thermal ramp program, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature.
-
Data Analysis: Plot the fluorescence intensity versus temperature. The midpoint of the unfolding transition, observed as a sharp increase in fluorescence, is the melting temperature (Tm). A higher Tm generally indicates greater conformational stability.
Visualizations
Logical Workflow for Troubleshooting ADC Aggregation
Caption: A logical workflow for troubleshooting ADC aggregation issues.
Experimental Workflow for ADC Aggregation Analysis
Caption: Experimental workflow for comprehensive ADC aggregation analysis.
References
- 1. criver.com [criver.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical and biophysical properties of ADCs - ProteoGenix [proteogenix.science]
- 4. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. shimadzu.com [shimadzu.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. nanotempertech.com [nanotempertech.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Analyze Polydispersity Index in Dynamic Light Scattering [eureka.patsnap.com]
- 14. benchchem.com [benchchem.com]
Addressing linker stability of GGFG in human versus mouse plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the GGFG (Gly-Gly-Phe-Gly) peptide linker in human versus mouse plasma. This resource is intended for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) and other bioconjugates utilizing this linker.
Frequently Asked Questions (FAQs)
Q1: What is the GGFG linker and where is it used?
A1: The GGFG tetrapeptide is a cleavable linker used in drug conjugates, most notably in the highly successful antibody-drug conjugate, Enhertu® (trastuzumab deruxtecan). It is designed to be cleaved by lysosomal proteases, such as cathepsins, to release the cytotoxic payload within the target cancer cells.
Q2: How does the stability of the GGFG linker differ between human and mouse plasma?
A2: While designed for intracellular cleavage, some level of payload release can be observed in plasma. Studies have shown that the GGFG linker exhibits greater stability in human plasma compared to mouse plasma. One study observed that an ADC with a GGFG linker showed minimal payload release in human serum over 14 days (near the limit of detection), whereas in mouse serum, there was approximately 6.6% of the total payload released over the same period.[1] This suggests a higher rate of premature cleavage in a mouse model.
Q3: What causes the instability of peptide linkers in mouse plasma?
A3: The instability of certain peptide linkers in rodent plasma is often attributed to higher levels of specific enzymes compared to human plasma. For the widely studied Val-Cit linker, instability in mouse plasma is due to the enzyme carboxylesterase 1C (Ces1C). While the specific enzyme responsible for the increased degradation of the GGFG linker in mouse plasma is not as clearly defined in the literature, the observed difference in stability highlights a species-specific variation that is critical for the preclinical evaluation of ADCs.
Q4: Why is understanding the differential plasma stability between species important?
A4: Understanding the differences in linker stability between preclinical models (like mice) and humans is crucial for accurately interpreting efficacy and toxicity data. Premature release of the payload in the circulation can lead to off-target toxicity and reduced therapeutic efficacy.[2] If a linker is significantly less stable in the mouse model, it may lead to an overestimation of toxicity and an underestimation of the therapeutic window in humans.
Quantitative Data Summary
The following table summarizes the comparative stability of a GGFG-containing ADC in human versus mouse serum based on available data.
| Species | Assay Matrix | Incubation Time | Payload Release (% of Total) | Reference |
| Human | Serum | 14 days | Near Limit of Detection | |
| Mouse | Serum | 14 days | ~6.6% |
Troubleshooting Guide
This guide addresses common issues encountered during the assessment of GGFG linker stability in plasma.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in replicate plasma stability measurements. | - Inconsistent sample handling and preparation. - Pipetting errors. - Differences in plasma collection and storage. - Static charge on peptide standards affecting weighing accuracy.[3] | - Standardize all steps of the experimental protocol. - Use calibrated pipettes and proper pipetting techniques. - Ensure consistent plasma collection methods (e.g., anticoagulant used) and store plasma at -80°C in aliquots to avoid multiple freeze-thaw cycles. - Use an anti-static device when weighing peptide standards. |
| No detectable payload release in either human or mouse plasma. | - The GGFG linker is highly stable under the assay conditions. - The analytical method is not sensitive enough to detect low levels of released payload. - The incubation time is too short. | - This may be the expected result, especially in human plasma. - Validate the lower limit of quantification (LLOQ) of your analytical method (e.g., LC-MS). - Extend the incubation time points (e.g., up to 7 or 14 days). |
| Unexpectedly high payload release in human plasma. | - Contamination of plasma with proteases. - Issues with the integrity of the ADC (e.g., aggregation, other degradation pathways). - Incorrect assay conditions (e.g., wrong pH, temperature). | - Use high-quality, sterile-filtered plasma. - Characterize the purity and integrity of your ADC before starting the stability study. - Ensure the assay is performed at physiological pH (~7.4) and 37°C. |
| Precipitation of the ADC during incubation. | - The ADC may have poor solubility or a tendency to aggregate at the tested concentration. | - Lower the concentration of the ADC in the assay. - Include a brief centrifugation step before sample analysis and analyze both the supernatant and the pellet if possible. |
Experimental Protocols
General Protocol for In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of a GGFG-linked ADC in plasma. Specific parameters may require optimization.
1. Materials:
-
Test ADC with GGFG linker
-
Control ADC with a linker of known stability (if available)
-
Human and mouse plasma (e.g., K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical system for quantification (e.g., LC-MS/MS)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
2. Procedure:
-
Preparation: Thaw frozen plasma on ice. Centrifuge the plasma to remove any cryoprecipitates.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the test ADC into the plasma at a final concentration (e.g., 100 µg/mL).
-
Gently mix and incubate at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours). The T=0 sample should be quenched immediately after adding the ADC.
-
Sample Quenching: Stop the reaction by adding 3 volumes of cold quenching solution to each plasma aliquot.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis of the released payload by LC-MS/MS. The amount of intact ADC can also be measured using methods like ELISA or hydrophobic interaction chromatography (HIC).[4]
-
Data Analysis: Plot the concentration of the released payload or the percentage of intact ADC against time. Calculate the half-life (t½) if significant degradation is observed.
Visualizations
Below are diagrams illustrating key experimental workflows and concepts.
Caption: Workflow for a typical plasma stability assay.
Caption: Intended vs. premature payload release from a GGFG-linked ADC.
References
Techniques to minimize premature cleavage of the GGFG linker
Welcome to the technical support center for the GGFG (Gly-Gly-Phe-Gly) linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the premature cleavage of this linker system in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the GGFG linker and what is its intended function?
The GGFG linker is a tetrapeptide sequence (Gly-Gly-Phe-Gly) used to connect a cytotoxic payload to a monoclonal antibody in an ADC.[1][2] Its primary function is to remain stable in systemic circulation and to be selectively cleaved by specific enzymes, such as cathepsins, that are abundant within the lysosomes of cancer cells.[3][4][5] This ensures that the cytotoxic payload is released in a targeted manner inside the tumor cells, minimizing damage to healthy tissues.[2][6]
Q2: What is "premature cleavage" and why is it a significant problem?
Premature cleavage refers to the cleavage of the linker and subsequent release of the cytotoxic payload while the ADC is still in systemic circulation, before it reaches the target tumor cell.[7][8] This is a critical issue because the early release of a potent payload can lead to systemic toxicity and severe side effects, such as neutropenia and thrombocytopenia.[9][10] It also reduces the concentration of the ADC that reaches the tumor, thereby decreasing the therapeutic efficacy of the drug.[11]
Q3: What are the primary enzymes responsible for the intended cleavage of the GGFG linker?
The intended cleavage of the GGFG linker occurs intracellularly within the acidic environment of the lysosome by cathepsin proteases.[2][3] In vitro studies have shown that Cathepsin L is significantly more efficient at cleaving the GGFG linker than Cathepsin B.[1] One study noted that Cathepsin L was able to release nearly the entire payload from a GGFG-ADC within 72 hours, while Cathepsin B showed minimal activity in the same timeframe.[3] Cleavage can result in two products: the free drug or an intermediate with a glycine (B1666218) residue still attached, with Cathepsin L favoring the direct release of the free drug.[1]
Q4: What potential mechanisms lead to premature cleavage of the GGFG linker in circulation?
While the GGFG linker is designed for high plasma stability, premature cleavage can still occur, potentially due to the action of extracellular proteases.[1][3] For other peptide linkers, like Val-Cit, human neutrophil elastase (NE) has been identified as a cause of premature cleavage in the bloodstream, leading to off-target toxicity.[9][12] Although GGFG is generally more stable, similar off-target enzymatic activity from proteases in the plasma could contribute to instability.
Q5: My ADC with a GGFG linker shows instability in plasma/serum. What are the initial troubleshooting steps?
If you observe payload release in plasma stability assays, consider the following steps:
-
Confirm Assay Integrity: Ensure that the instability is not an artifact of the experimental setup. Check for issues with sample handling, storage, or the analytical method (e.g., HPLC, ELISA) used to quantify the intact ADC and free payload.
-
Perform a Protease Challenge Assay: Incubate the ADC with specific proteases known to be present in plasma, such as human neutrophil elastase, to determine if they are responsible for the observed cleavage.
-
Analyze Cleavage Products: Characterize the released payload species. The presence of specific metabolites can provide clues about the cleavage site and the enzyme responsible. As noted, cleavage by different cathepsins can produce different products.[1]
-
Evaluate Linker Modification Strategies: If instability is confirmed, explore modifications to the linker sequence or the inclusion of protective chemical moieties.
Q6: How can the GGFG peptide sequence be modified to potentially increase its stability?
Modifying the peptide sequence is a key strategy to enhance linker stability. Based on patent literature, the following modifications could be explored:
-
C-terminal Elongation: Extending the linker with additional glycine residues (e.g., GGFGG or GGFGGG) may alter its susceptibility to proteases.[13]
-
N-terminal Hydrophilic Amino Acids: Introducing hydrophilic amino acids such as Aspartic Acid (D), Lysine (K), or Glutamic Acid (E) at the N-terminus (e.g., DGGFG, KGGFG, or EGGFG) could improve solubility and potentially shield the cleavage site.[13]
Q7: Are there chemical strategies to protect the GGFG linker from premature cleavage?
Yes, advanced linker designs can provide additional protection:
-
Hydrophilic Spacers: Incorporating a hydrophilic spacer between the antibody and the peptide linker can improve the ADC's pharmacokinetic properties and may help stabilize the linker.[13]
-
Tandem Cleavage Strategy: A novel approach involves masking the peptide linker with a hydrophilic group, such as a β-glucuronide moiety.[14] This "protecting group" is designed to be cleaved by a lysosomal enzyme (β-glucuronidase), which then exposes the GGFG sequence for a second cleavage event by cathepsins. This dual-trigger mechanism can significantly enhance plasma stability.[14]
Troubleshooting Guide: Linker Stability Comparison
Choosing the right linker is critical for ADC development. While the GGFG linker offers good stability, understanding its characteristics in comparison to other common cleavable linkers can inform troubleshooting and optimization efforts.
| Linker Type | Key Cleavage Enzyme(s) | Relative Plasma Stability | Known Liabilities & Considerations |
| GGFG | Cathepsin L >> Cathepsin B[1][3] | Generally High[3] | Can exhibit slower cleavage kinetics compared to other linkers.[1] Some studies suggest it is less stable than legumain-cleavable linkers in serum.[15] |
| Val-Cit (vc) | Cathepsin B[16] | Moderate | Susceptible to premature cleavage by murine Carboxylesterase 1C (Ces1C) and human Neutrophil Elastase (NE).[1][9] The hydrophobicity of the construct can lead to ADC aggregation.[1] |
| Legumain-cleavable (e.g., Ala-Ala-Asn) | Legumain[4] | High[9] | Legumain can be secreted into the tumor microenvironment, potentially causing extracellular payload release and reducing selectivity.[17] |
| β-Glucuronide | β-glucuronidase[16] | High | Highly hydrophilic, which can reduce ADC aggregation.[6] Efficacy is dependent on the overexpression of β-glucuronidase in tumor tissue. |
Key Experimental Protocols
Protocol 1: In Vitro Plasma/Serum Stability Assay
This protocol assesses the stability of the ADC and the extent of premature payload release in a biological matrix.
Methodology:
-
Preparation: Thaw human plasma or serum (and plasma/serum from other species like mouse or rat, if relevant) and bring to 37°C.
-
Incubation: Spike the ADC into the plasma/serum at a final concentration of 100 µg/mL. Aliquot the mixture into separate tubes for each time point.
-
Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Quenching: Immediately stop the reaction at each time point by adding 3-4 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant to quantify the concentration of released payload using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. Analyze the intact ADC levels using an immunoassay (e.g., ELISA) or hydrophobic interaction chromatography (HIC).
-
Data Interpretation: Plot the percentage of intact ADC remaining or the percentage of payload released over time to determine the linker's stability and half-life in plasma.
Protocol 2: Specific Protease Challenge Assay
This protocol helps identify if a specific protease is responsible for linker cleavage.
Methodology:
-
Reagents: Prepare reaction buffers appropriate for the protease being tested (e.g., a buffer for human neutrophil elastase or a slightly acidic buffer for cathepsins).
-
Reaction Setup: In separate tubes, add the ADC (e.g., at 50 µg/mL) to the reaction buffer.
-
Enzyme Addition: Add the specific protease (e.g., human neutrophil elastase, Cathepsin B, or Cathepsin L) to the corresponding tubes at a predetermined concentration. Include a control tube with no enzyme.
-
Incubation: Incubate all samples at 37°C for a set period (e.g., 24 hours).
-
Analysis: Analyze the samples for payload release using LC-MS/MS.
-
Data Interpretation: Compare the amount of payload released in the presence of the enzyme to the no-enzyme control. A significant increase in payload release indicates that the linker is susceptible to cleavage by that specific protease.
Visual Guides
Caption: Intended intracellular cleavage pathway of a GGFG-linked ADC.
Caption: Mechanism of premature GGFG linker cleavage in circulation.
Caption: Troubleshooting workflow for GGFG linker instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Peptide Linkers - Creative Biolabs [creativebiolabs.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [de.acrobiosystems.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20150352224A1 - Antibody-drug conjugate produced by binding through linker having hydrophilic structure - Google Patents [patents.google.com]
- 14. biorxiv.org [biorxiv.org]
- 15. orb.binghamton.edu [orb.binghamton.edu]
- 16. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 17. preprints.org [preprints.org]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Mc-GGFG-PAB-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the drug-to-antibody ratio (DAR) when using the Mc-GGFG-PAB-OH linker in the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is Mc-GGFG-PAB-OH and what is its role in an ADC?
A1: Mc-GGFG-PAB-OH is a cleavable linker used in the construction of ADCs. It connects the monoclonal antibody (mAb) to the cytotoxic payload. The "Mc" represents maleimidocaproyl, which provides a stable covalent bond with free thiol groups on the antibody. "GGFG" is a tetrapeptide sequence (Gly-Gly-Phe-Gly) that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within tumor cells. "PAB-OH" is p-aminobenzyl alcohol, a self-immolative spacer that releases the unconjugated payload upon cleavage of the peptide linker.
Q2: What is the mechanism of payload release with the Mc-GGFG-PAB-OH linker?
A2: The payload release is a multi-step process that occurs after the ADC has been internalized by the target cancer cell and trafficked to the lysosome.
Avoiding common errors in the synthesis of peptide-linker ADCs
This guide provides troubleshooting advice and answers to frequently asked questions regarding common errors encountered during the synthesis of peptide-linker antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the ADC synthesis workflow, offering potential causes and solutions in a direct question-and-answer format.
Problem 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Q: My final ADC product has a lower-than-expected or highly variable Drug-to-Antibody Ratio (DAR). What are the common causes and how can I fix this?
A: A low or inconsistent DAR is a frequent challenge in ADC synthesis and can significantly impact the therapeutic efficacy and safety of the conjugate.[1][2] The issue often stems from suboptimal reaction conditions or reagent quality.
Potential Causes & Solutions:
-
Inefficient Antibody Modification: For cysteine-based conjugation, incomplete reduction of the antibody's interchain disulfide bonds results in fewer available thiol groups for the linker to attach to.[3] For lysine-based conjugation, the accessibility of lysine (B10760008) residues can be a limiting factor.
-
Solution: Optimize the concentration of the reducing agent (e.g., TCEP), reaction temperature, and incubation time to ensure consistent and controlled antibody reduction.[3] Ensure the pH of the buffer is optimal for the specific conjugation chemistry.
-
-
Poor Solubility of Peptide-Linker-Payload: Many cytotoxic payloads are highly hydrophobic, leading to poor solubility in the aqueous buffers used for conjugation.[3] This reduces the effective concentration of the linker-payload available to react with the antibody.
-
Solution: Dissolve the peptide-linker-payload in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the reaction mixture. The final concentration of the organic solvent should typically be kept below 10% to prevent antibody denaturation.[3]
-
-
Suboptimal Molar Ratio: An incorrect molar ratio of the peptide-linker-payload to the antibody can directly lead to a low DAR.
-
Solution: Carefully control the stoichiometry of the reaction. It is common to use a slight excess of the linker-payload to drive the reaction to completion.[3] Titrate the molar ratio to find the optimal balance that achieves the target DAR without causing excessive aggregation.
-
-
Inconsistent Reaction Parameters: Variations in pH, temperature, and reaction time between batches are a major source of inconsistent DAR values.[1]
The following diagram outlines a troubleshooting workflow for addressing low DAR issues.
Problem 2: High Levels of Aggregation
Q: My ADC preparation shows a high percentage of aggregates after the conjugation or purification step. What causes this and how can I prevent it?
A: Aggregation is a critical quality attribute to control, as it can impact the stability, efficacy, and safety of the ADC, potentially leading to immunogenic reactions or off-target toxicity.[5][6][7] The primary cause is the increased hydrophobicity of the ADC molecule after the conjugation of a hydrophobic peptide-linker-payload.[8]
Potential Causes & Solutions:
-
Increased Hydrophobicity: The attachment of hydrophobic payloads creates patches on the antibody surface that can interact with each other, leading to self-association and aggregation.[8] This effect is often more pronounced in ADCs with a high DAR.[9]
-
Unfavorable Buffer Conditions: The pH and salt concentration of the reaction and storage buffers can significantly influence protein stability.[8] If the buffer pH is close to the antibody's isoelectric point, solubility is at its minimum, increasing the risk of aggregation.[8]
-
Solution: Perform buffer screening to identify the optimal pH and ionic strength that maintain the colloidal stability of the ADC. Avoid pH conditions near the antibody's isoelectric point.
-
-
Physical Stress: The synthesis process itself can introduce physical stress that promotes aggregation. This includes shear stress from vigorous mixing, thermal stress from elevated reaction temperatures, and stress from freeze-thaw cycles.[5]
-
Solution: Use gentle mixing methods (e.g., end-over-end rotation instead of vigorous vortexing). Perform conjugation reactions at controlled, and often lower, temperatures (e.g., 4°C or room temperature).[3] Minimize freeze-thaw cycles by storing the ADC in appropriate aliquots.
-
-
Storage Conditions: Improper storage, including exposure to light or temperature fluctuations, can accelerate product degradation and lead to aggregation over time.[5]
-
Solution: Store the final ADC product under recommended conditions, typically at low temperatures (2-8°C or -80°C) and protected from light, especially if the payload is photosensitive.[5][]
-
Table 1: Impact of Reaction Parameters on ADC Aggregation
| Parameter | Condition A (Suboptimal) | % Aggregation (A) | Condition B (Optimized) | % Aggregation (B) |
| Reaction Temperature | 37°C | 15.2% | 20°C | 3.5% |
| pH | 6.0 (Near pI) | 12.8% | 7.4 | 4.1% |
| Co-solvent (DMSO) | 15% | 18.5% | 8% | 5.3% |
| Mixing Method | Vortexing (High Shear) | 9.7% | Gentle Rotation | 3.9% |
| Data are representative examples compiled from typical experimental outcomes. |
Problem 3: Instability of the Peptide-Linker
Q: I am observing premature cleavage of my peptide-linker, leading to the release of the free payload. How can I improve linker stability?
A: The stability of the peptide linker is critical for ensuring the ADC remains intact in systemic circulation until it reaches the target cell.[10][][12] Premature drug release can lead to systemic toxicity and reduced therapeutic efficacy.[10]
Potential Causes & Solutions:
-
Linker Chemistry: Certain peptide sequences are more susceptible to cleavage by serum proteases than others. The classic valine-citrulline (Val-Cit) linker, for example, is designed to be cleaved by lysosomal proteases like Cathepsin B but should remain stable in circulation.[12][] However, its stability can be insufficient in some contexts, particularly in preclinical mouse models.[14]
-
Solution: Select a linker chemistry appropriate for the target and mechanism of action.[] Novel peptide sequences and "exolinker" strategies are being developed to enhance plasma stability.[14] For instance, steric hindrance around the cleavage site can be increased to prevent premature enzymatic access.
-
-
Formulation/Storage pH: The chemical bonds within the linker can be sensitive to pH. Acidic or alkaline conditions during storage or in the formulation can lead to hydrolysis and linker cleavage.[]
-
Solution: Ensure the ADC is formulated and stored in a buffer with a pH that guarantees the long-term stability of the linker.[] Conduct stability studies across a range of pH values to identify the optimal formulation buffer.
-
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 7. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 8. pharmtech.com [pharmtech.com]
- 9. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 12. adcreview.com [adcreview.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Battle of ADC Linkers: Mc-Gly-Gly-Phe-Gly-PAB-OH vs. Val-Cit-PAB
A Comprehensive Performance Comparison for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, must remain stable in systemic circulation and efficiently release the payload within the target tumor cell. This guide provides a detailed comparison of two prominent cathepsin-cleavable linkers: Mc-Gly-Gly-Phe-Gly-PAB-OH (often abbreviated as GGFG) and Val-Cit-PAB. We will delve into their mechanisms of action, enzymatic cleavage profiles, plasma stability, and impact on the bystander effect, supported by available experimental data.
At a Glance: Key Performance Differences
| Feature | This compound (GGFG) | Val-Cit-PAB |
| Primary Cleaving Enzyme(s) | Primarily Cathepsin L[] | Broadly cleaved by Cathepsins B, K, L, and S[2] |
| Cleavage Specificity | More selective | Less selective |
| Payload Release Rate | Generally slower[3] | Generally faster |
| Human Plasma Stability | High | High[4][5][6][7] |
| Murine Plasma Stability | Reportedly stable | Unstable due to cleavage by carboxylesterase 1C[4][5][6][7] |
| Bystander Effect Potential | Effective, particularly with membrane-permeable payloads[] | Effective, particularly with membrane-permeable payloads |
Mechanism of Action: A Tale of Two Peptides
Both GGFG and Val-Cit linkers employ a similar overall mechanism for payload release. Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome. The acidic environment of the lysosome contains a host of active proteases, including cathepsins, which recognize and cleave the peptide sequence of the linker. This cleavage event initiates the self-immolation of the para-aminobenzyl (PAB) spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm.
The critical difference lies in the peptide sequence itself, which dictates the enzymatic susceptibility of the linker.
This compound (GGFG)
The tetrapeptide GGFG linker is designed for cleavage by lysosomal proteases. Notably, for certain payloads such as the topoisomerase I inhibitor DXd, the GGFG linker is particularly responsive to Cathepsin L, with minimal cleavage observed by Cathepsin B.[] This more selective cleavage profile may offer a more controlled and potentially more tumor-specific payload release.
Val-Cit-PAB
The Val-Cit dipeptide linker is one of the most widely used cleavable linkers in ADC development. Its cleavage is not restricted to a single enzyme; it is susceptible to a broader range of lysosomal cysteine proteases, including Cathepsin B, K, L, and S.[2] This broad susceptibility can lead to a more rapid and robust payload release upon lysosomal delivery.
Enzymatic Cleavage and Payload Release
The rate and specificity of enzymatic cleavage are paramount to an ADC's efficacy and safety profile.
Caption: General workflow of payload release from peptide-linked ADCs.
A study comparing various protease-cleavable linkers noted that those with GGFG sequences demonstrated slower payload release rates in lysosomal preparations compared to Val-Cit containing linkers.[3] This suggests that the GGFG linker may provide a more sustained intracellular release of the payload.
Comparative Plasma Stability
An ideal ADC linker must be highly stable in the systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window.
Both GGFG and Val-Cit linkers generally exhibit good stability in human plasma.[][4][5][6][7] However, a critical difference emerges in their stability in murine plasma, a key consideration for preclinical animal studies.
The Val-Cit linker is notoriously unstable in mouse plasma due to its susceptibility to cleavage by a specific carboxylesterase, Ces1C.[4][5][6][7] This can lead to rapid deconjugation of the payload in mouse models, potentially confounding the interpretation of efficacy and toxicity data. To address this, researchers have developed modified linkers, such as the Glu-Val-Cit sequence, which shows improved stability in murine plasma.[4][6][7]
In contrast, the GGFG linker is reported to be significantly more stable in the bloodstream, including in murine models, minimizing unintended payload release and enhancing drug safety.[]
Table 1: Comparative Plasma Stability
| Linker | Human Plasma Stability | Murine Plasma Stability | Key Considerations |
| Mc-GGFG-PAB-OH | High | High | Favorable for preclinical mouse models. |
| Val-Cit-PAB | High[4][5][6][7] | Low (cleaved by Ces1C)[4][5][6][7] | Preclinical data from mice may not accurately predict human pharmacokinetics. |
The Bystander Effect: Killing Beyond the Target
The bystander effect is a phenomenon where the cytotoxic payload released from an antigen-positive target cell can diffuse across cell membranes and kill neighboring antigen-negative tumor cells. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.
The efficiency of the bystander effect is largely dependent on the properties of the released payload, such as its membrane permeability. Both GGFG and Val-Cit linkers, when paired with a membrane-permeable payload like MMAE or a topoisomerase inhibitor, can facilitate a potent bystander effect.[]
Caption: Mechanism of the ADC-mediated bystander effect.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate assessment of linker performance.
Cathepsin B Cleavage Assay
Objective: To determine the rate of linker cleavage by Cathepsin B.
-
Reagents: Recombinant human Cathepsin B, assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5), ADC constructs with GGFG and Val-Cit linkers.
-
Procedure:
-
Activate Cathepsin B according to the manufacturer's instructions.
-
Incubate the ADC (e.g., 10 µM) with activated Cathepsin B (e.g., 100 nM) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the reaction by adding a protease inhibitor or by acid precipitation.
-
Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.
-
-
Data Analysis: Plot the percentage of released payload over time to determine the cleavage kinetics.
Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma.
-
Reagents: Human and murine plasma, ADC constructs.
-
Procedure:
-
Incubate the ADC (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.
-
Elute the ADC and analyze by hydrophobic interaction chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR).
-
-
Data Analysis: A decrease in the average DAR over time indicates payload deconjugation.
In Vitro Bystander Effect Assay
Objective: To quantify the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Lines: An antigen-positive cell line and an antigen-negative cell line (stably expressing a fluorescent protein like GFP for easy identification).
-
Procedure:
-
Co-culture the antigen-positive and antigen-negative cells at a defined ratio (e.g., 1:10) in 96-well plates.
-
Treat the co-culture with serial dilutions of the ADCs.
-
Incubate for a period sufficient to induce cell death (e.g., 72-120 hours).
-
Stain the cells with a viability dye.
-
Analyze the viability of the antigen-negative (GFP-positive) cell population using flow cytometry or high-content imaging.
-
-
Data Analysis: Determine the IC50 value for the killing of the antigen-negative cells in the co-culture to quantify the bystander effect.
Conclusion
The choice between the this compound and Val-Cit-PAB linkers is a nuanced decision that depends on the specific therapeutic goals and the properties of the payload.
The Val-Cit-PAB linker offers the advantage of rapid and broad enzymatic cleavage within the lysosome, potentially leading to a quick onset of cytotoxic activity. However, its well-documented instability in murine plasma presents a significant challenge for preclinical evaluation and may not be representative of its performance in humans.
The This compound linker , on the other hand, appears to offer a more stable and controlled release profile. Its resistance to premature cleavage in murine plasma makes it a more robust choice for preclinical studies. The slower, more selective cleavage by Cathepsin L may provide a more sustained therapeutic effect and potentially a different bystander killing dynamic.
Ultimately, the optimal linker choice will be dictated by a thorough preclinical evaluation that includes rigorous assessment of cleavage kinetics, plasma stability in relevant species, and the desired potency and nature of the bystander effect for a given cancer indication. This guide provides a framework for such an evaluation, empowering researchers to make informed decisions in the design of next-generation ADCs.
References
A Comparative Guide to In Vitro Assays for Validating Mc-GGFG-PAB-OH Cleavage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for validating the enzymatic cleavage of the Mc-GGFG-PAB-OH linker, a critical component in the design of antibody-drug conjugates (ADCs). We will explore the performance of this linker in comparison to other common cleavable linkers, supported by experimental data and detailed protocols.
The Mc-GGFG-PAB-OH linker is an enzyme-cleavable linker designed for targeted drug delivery. Its tetrapeptide sequence, Gly-Gly-Phe-Gly (GGFG), is primarily recognized and cleaved by the lysosomal protease Cathepsin L. This specificity is a key design feature, as Cathepsin L is often upregulated in the tumor microenvironment, allowing for the targeted release of a cytotoxic payload. In contrast, this linker shows minimal susceptibility to cleavage by Cathepsin B.[1] This selective cleavage is crucial for the efficacy and safety of ADCs, ensuring that the cytotoxic payload is released preferentially within tumor cells, thereby minimizing systemic toxicity.[1]
Comparative Analysis of Cleavable Linkers
| Linker Sequence | Primary Cleavage Enzyme | Relative Cleavage Rate | Key Characteristics |
| Mc-GGFG-PAB-OH | Cathepsin L | Efficient | High stability in the bloodstream, minimizing premature drug release.[1] |
| Val-Cit | Cathepsin B | High | Widely used in approved ADCs. Susceptible to cleavage by other proteases like neutrophil elastase, which can be a liability. |
| Val-Ala | Cathepsin B | Moderate (approx. half the rate of Val-Cit) | Offers an alternative to Val-Cit with potentially different stability and cleavage kinetics. |
| GPLG | Cathepsin B | High | A novel linker showing rapid cleavage by Cathepsin B. |
Experimental Protocols
Two primary methodologies are employed to validate the in vitro cleavage of Mc-GGFG-PAB-OH: fluorescence-based assays and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Fluorescence-Based Enzymatic Cleavage Assay
This method offers a high-throughput and sensitive approach to continuously monitor enzymatic cleavage. It typically utilizes a fluorogenic substrate where the peptide sequence is flanked by a fluorophore and a quencher. Cleavage of the peptide results in a measurable increase in fluorescence.
Materials:
-
Enzyme: Recombinant human Cathepsin L
-
Substrate: Mc-GGFG-PAB-fluorophore (e.g., AMC - 7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5
-
Enzyme Inhibitor (for control): A known Cathepsin L inhibitor
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin L in the assay buffer for 15 minutes at 37°C to ensure full activity.
-
Reaction Setup:
-
In the wells of a 96-well plate, add the assay buffer.
-
Add the Mc-GGFG-PAB-fluorophore substrate to the desired final concentration.
-
To initiate the reaction, add the activated Cathepsin L.
-
Controls:
-
No-enzyme control: Substrate in assay buffer without enzyme.
-
Inhibitor control: Substrate and enzyme in the presence of a Cathepsin L inhibitor.
-
-
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Plot fluorescence intensity versus time. The initial rate of the reaction, which is proportional to the cleavage rate, can be determined from the linear portion of the curve.
Protocol 2: LC-MS-Based Cleavage Assay
This method provides a highly specific and quantitative analysis of the cleavage reaction, allowing for the direct measurement of the parent linker and its cleavage products.
Materials:
-
Enzyme: Recombinant human Cathepsin L
-
Substrate: Mc-GGFG-PAB-OH
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Quenching Solution: Acetonitrile (B52724) or 0.1% formic acid in water/acetonitrile
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin L in the assay buffer for 15 minutes at 37°C.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer and the Mc-GGFG-PAB-OH substrate.
-
Initiate the reaction by adding the activated Cathepsin L.
-
-
Time-Course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme. Collect the supernatant for analysis.
-
LC-MS Analysis:
-
Inject the supernatant onto a suitable reverse-phase HPLC column.
-
Elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the parent linker and its cleavage products using the mass spectrometer.
-
-
Data Analysis: Quantify the peak areas of the parent linker and the cleavage products at each time point. The rate of cleavage can be determined by monitoring the disappearance of the parent linker and the appearance of the cleavage products over time.
Mandatory Visualizations
Enzymatic Cleavage and Self-Immolation Pathway
The following diagram illustrates the enzymatic cleavage of the Mc-GGFG-PAB-OH linker by Cathepsin L, followed by the self-immolation of the PAB spacer to release the active payload.
Caption: Enzymatic cleavage of Mc-GGFG-PAB-OH and subsequent payload release.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro cleavage assay.
Caption: General workflow for in vitro validation of linker cleavage.
References
Comparative studies of different peptide linkers for antibody-drug conjugates
For researchers, scientists, and drug development professionals, the selection of a peptide linker is a critical decision in the design of an antibody-drug conjugate (ADC). The linker's properties profoundly influence the ADC's stability, efficacy, and toxicity. This guide provides an objective comparison of different peptide linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
The ideal peptide linker must maintain a delicate balance: it needs to be stable enough in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, yet be efficiently cleaved by enzymes within the target tumor cell to unleash the drug.[1] This comparative analysis delves into the performance of various peptide linkers, providing a data-driven resource for informed decision-making in ADC design.
Comparative Efficacy and Physicochemical Properties
The choice of peptide linker can significantly impact the therapeutic index of an ADC. Factors such as hydrophobicity, susceptibility to enzymatic cleavage, and stability in plasma are key determinants of an ADC's overall performance. Below is a summary of quantitative data comparing commonly used peptide linkers.
In Vitro Cytotoxicity
The in vitro potency of an ADC is a crucial early indicator of its potential efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Linker | Payload | Cell Line | IC50 (ng/mL) |
| Val-Cit | MMAE | N87 (High HER2) | 13 - 43 |
| Val-Cit | MMAE | BT474 (High HER2) | 13 - 43 |
| Val-Cit | MMAE | HCC1954 (High HER2) | < 173 |
| Val-Cit | MMAE | MDA-MB-361-DYT2 (Moderate HER2) | 1500 - 60000 (Low DAR), 25 - 80 (High DAR) |
| Val-Ala | MMAE | Jeko-1 (CD79b+) | Potent (Specific values not provided) |
| Tandem-Cleavage (Glucuronide-Val-Ala) | MMAE | Jeko-1 (CD79b+) | Potent (Specific values not provided) |
Table 1: In Vitro Cytotoxicity of ADCs with Different Peptide Linkers. Data compiled from multiple sources. Note that direct comparisons should be made with caution due to variations in experimental conditions.
In Vivo Efficacy
Preclinical animal models are essential for evaluating the in vivo anti-tumor activity of ADCs. Tumor growth inhibition (TGI) is a common endpoint in these studies.
| Linker | Antibody-Target | Payload | Animal Model | Tumor Growth Inhibition (%) |
| Val-Cit | Anti-HER2 | MMAF | KPL-4 human breast cancer xenograft | Significant |
| Glu-Val-Cit (EVCit) | Anti-HER2 | MMAF | KPL-4 human breast cancer xenograft | Significantly greater than Val-Cit |
| Val-Ala-Gly | Trastuzumab | DM1 | Ovarian cancer mouse model | Higher than Kadcyla® (DAR 3.5) |
| Tandem-Cleavage (P1' modified) | Anti-CD79b | MMAE | Jeko-1 xenograft | Superior to monocleavage linker |
Table 2: In Vivo Efficacy of ADCs with Different Peptide Linkers. Data compiled from multiple sources.
Plasma Stability
The stability of the linker in plasma is critical to prevent premature drug release and associated off-target toxicities.
| Linker Type | Stability Characteristics |
| Val-Cit | Generally stable in human plasma but can be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c) and human neutrophil elastase.[2] |
| Val-Ala | Often exhibits reduced hydrophobicity compared to Val-Cit, which can lead to decreased aggregation, especially at high drug-to-antibody ratios (DARs).[3] |
| Glu-Val-Cit (EVCit) | Addition of a glutamic acid residue significantly improves stability in mouse models.[2] |
| Tandem-Cleavage | Demonstrates excellent plasma stability and enhanced tolerability.[4] |
Table 3: Comparative Plasma Stability of Peptide Linkers.
Key Peptide Linker Technologies
Valine-Citrulline (Val-Cit)
The valine-citrulline dipeptide is the most widely used enzyme-cleavable linker in ADC development.[5] It is designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[3] This targeted cleavage mechanism ensures preferential release of the cytotoxic payload within the cancer cell, minimizing systemic toxicity.[3]
Valine-Alanine (Val-Ala)
Similar to Val-Cit, the Val-Ala linker is also a substrate for cathepsin B.[5] A key advantage of Val-Ala linkers is their generally lower hydrophobicity, which can reduce the propensity for ADC aggregation, particularly when working with hydrophobic payloads or aiming for high DARs.[3]
Novel Peptide Linkers
To address the limitations of traditional dipeptide linkers, such as instability in certain preclinical models, researchers have developed novel linker technologies.
-
Glutamic Acid-Valine-Citrulline (EVCit): The addition of a glutamic acid residue to the Val-Cit linker has been shown to significantly enhance its stability in mouse plasma, providing a more accurate preclinical assessment of ADC efficacy.[2]
-
Tandem-Cleavage Linkers: These linkers incorporate a hydrophilic protecting group, such as a glucuronide, that must be cleaved by a first enzyme (e.g., β-glucuronidase) before the dipeptide is exposed for cleavage by a second enzyme (e.g., cathepsin B).[4] This dual-trigger mechanism improves plasma stability and tolerability.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[6]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability at different ADC concentrations and fit the data to a sigmoidal curve to determine the IC50 value.[6]
ADC Plasma Stability Assay
This assay determines the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.
Protocol:
-
Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C for various time points.[1]
-
Sample Preparation:
-
Analysis:
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the ADC's half-life in plasma.[1]
In Vivo Efficacy Study in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to evaluate the in vivo efficacy of ADCs.
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.[10]
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size, randomize the animals into treatment and control groups.[11]
-
ADC Administration: Administer the ADC, control antibody, and vehicle control to the respective groups, typically via intravenous injection.[10]
-
Tumor Growth Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly).[11]
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and overall survival.[11]
-
Data Analysis: Compare the tumor growth curves and survival rates between the different treatment groups.
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental processes.
Caption: Mechanism of action of a cleavable linker ADC.
Caption: General workflow for preclinical evaluation of ADCs.
Caption: Relationship between linker properties and ADC performance.
References
- 1. benchchem.com [benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Validating Payload Release from Drug-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
The targeted release of a therapeutic payload from its linker is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs) and other drug delivery systems. Validating the precise cleavage of the linker and the subsequent release of the active payload is a cornerstone of preclinical and clinical development. This guide provides an objective comparison of key analytical methods used to validate payload release, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
I. Comparison of Key Performance Attributes
The selection of an appropriate analytical method for validating payload release hinges on a variety of factors, including the required sensitivity, the desired throughput, and the nature of the drug-linker conjugate. The following table summarizes the key performance characteristics of the most widely used techniques.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Fluorescence-Based Assays | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Detection of fluorescence signal upon linker cleavage. | Immuno-capture and enzymatic detection of the released payload or a byproduct. |
| Primary Application | Gold standard for quantitative analysis of free and conjugated payload in complex biological matrices.[1][2][3] | Real-time imaging of payload release in live cells and in vitro cleavage kinetics.[4] | Quantitative analysis of total and conjugated antibody, and in some cases, free payload.[1][4][5] |
| Sensitivity (LLOQ) | High (pg/mL to low ng/mL range).[3] | Moderate to High, dependent on the fluorophore's quantum yield. | High (ng/mL range).[1] |
| Throughput | Moderate to High, with advancements in automation.[6] | High, suitable for high-content screening. | High, well-suited for large sample numbers. |
| Quantitative Capability | Excellent, provides absolute quantification.[1][2] | Semi-quantitative to quantitative, often relative measurements. | Good, provides quantitative data.[4] |
| Qualitative Information | Provides structural information and identification of metabolites. | Provides spatial and temporal information on payload release. | Primarily quantitative, limited qualitative information. |
| Matrix Effects | Can be significant, often requires extensive sample preparation to mitigate. | Can be affected by autofluorescence and quenching in biological samples. | Can be affected by non-specific binding and matrix interference. |
| Development Time | Moderate to long, requires method development and validation.[2] | Moderate, requires synthesis of fluorogenic probes. | Long, requires development and validation of specific antibodies.[1] |
II. Detailed Experimental Methodologies
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for accurate quantification of released payloads.[1][2] It offers high sensitivity and selectivity, allowing for the detection of minute quantities of the payload in complex biological samples.
Experimental Protocol: Quantification of Free Payload in Plasma
-
Sample Preparation (Protein Precipitation & Extraction):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard (a stable isotope-labeled version of the payload).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the payload's chemical properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the payload and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.
-
Determine the concentration of the payload in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
B. Fluorescence-Based Assays
Fluorescence-based methods are powerful for visualizing and monitoring payload release in real-time within living cells. These assays often employ "turn-on" probes that become fluorescent only after the linker is cleaved.[4]
Experimental Protocol: Live-Cell Imaging of Payload Release
-
Cell Culture and Seeding:
-
Culture cancer cells expressing the target antigen in appropriate media.
-
Seed the cells in a glass-bottom imaging dish and allow them to adhere overnight.
-
-
ADC Incubation:
-
Treat the cells with the fluorescently-labeled ADC at a predetermined concentration (e.g., 10 µg/mL).
-
Incubate for a specified time course (e.g., 1, 4, 8, 24 hours) to allow for ADC internalization and payload release.
-
-
Live-Cell Imaging:
-
Microscope: A confocal or high-content imaging system equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Excitation and Emission: Use appropriate laser lines and filters for the specific fluorophore.
-
Image Acquisition: Acquire images at different time points to monitor the increase in fluorescence intensity and its subcellular localization.
-
-
Image Analysis:
-
Quantify the fluorescence intensity per cell or within specific subcellular compartments (e.g., lysosomes) using image analysis software.
-
Plot the change in fluorescence intensity over time to determine the kinetics of payload release.
-
C. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used technique for quantifying total and conjugated antibodies and can be adapted to measure the released payload, particularly for cleavable linkers where a neo-epitope is exposed upon cleavage.[1][4]
Experimental Protocol: Quantification of Conjugated Payload
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody (e.g., an anti-payload antibody) overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Sample and Standard Incubation:
-
Add serially diluted standards and samples to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
-
Detection Antibody Incubation:
-
Add a detection antibody that binds to the antibody portion of the ADC (e.g., a horseradish peroxidase (HRP)-conjugated anti-human IgG).
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
-
Signal Development and Detection:
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the conjugated payload in the samples from the standard curve.
-
III. Alternative and Emerging Methods
While LC-MS/MS, fluorescence assays, and ELISA are the most established methods, other techniques are emerging for the validation of payload release.
-
Capillary Electrophoresis (CE): This technique separates molecules based on their charge-to-size ratio and can be used to analyze the heterogeneity of ADCs and monitor changes in drug-to-antibody ratio (DAR) as the payload is released.[7][8][9][10][11]
-
Raman Spectroscopy: This non-invasive technique can provide chemical-specific information and has the potential for real-time monitoring of drug release from delivery systems in situ.[12][13][14][15][16]
IV. Visualization of Experimental Workflows
To further elucidate the methodologies, the following diagrams, generated using the DOT language, illustrate the key steps in each experimental workflow.
V. Conclusion
The validation of payload release is a multifaceted process that requires careful consideration of the analytical method's strengths and limitations. LC-MS/MS remains the gold standard for quantitative bioanalysis due to its high sensitivity and specificity. Fluorescence-based assays offer unparalleled insights into the spatiotemporal dynamics of payload release in living systems. ELISA provides a high-throughput method for quantifying conjugated payload and total antibody. The choice of method will ultimately depend on the specific research question, the available resources, and the stage of drug development. By understanding the principles and protocols of these diverse techniques, researchers can design robust validation strategies to accelerate the development of next-generation targeted therapeutics.
References
- 1. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. genscript.com [genscript.com]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. Charge Heterogeneity Analysis of Antibody Drug Conjugates: Capillary Zone Electrophoresis - Sharing Science Solutions [ondemand.casss.org]
- 8. Characterization of Intact Antibody Drug Conjugate Variants Using Microfluidic Capillary Electrophoresis-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Research Progress of Raman Spectroscopy and Raman Imaging in Pharmaceutical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Surface-Enhanced Raman Spectroscopy for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
A Head-to-Head Comparison of GGFG and Other Tetrapeptide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody to the cytotoxic payload and significantly influencing the ADC's stability, efficacy, and safety profile. Among the various linker technologies, enzyme-cleavable peptide linkers have gained prominence due to their ability to be selectively cleaved by lysosomal proteases, ensuring targeted drug release within cancer cells. This guide provides an objective, data-driven comparison of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker with other notable tetrapeptide linkers used in ADC development.
Introduction to Tetrapeptide Linkers
Tetrapeptide linkers are favored for their enhanced stability in systemic circulation compared to some dipeptide linkers.[1] This stability is crucial for minimizing premature payload release, which can lead to off-target toxicity. The archetypal GGFG linker, famously employed in the highly successful ADC, Enhertu (trastuzumab deruxtecan), has set a benchmark for this class of linkers.[1][2] However, other tetrapeptide sequences, such as Gly-Phe-Leu-Gly (GFLG), are also utilized and warrant a comparative analysis.[3]
This guide will delve into a head-to-head comparison of GGFG and other tetrapeptide linkers, focusing on key performance metrics such as plasma stability and enzymatic cleavage efficiency.
Quantitative Performance Comparison
The following tables summarize the available quantitative data from various studies to facilitate a direct comparison between GGFG and other tetrapeptide linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Plasma Stability of Tetrapeptide Linker-Based ADCs
| Linker | ADC Model | Plasma Source | Incubation Time (days) | % Payload Release / Linker Cleavage | Reference |
| GGFG | Trastuzumab-based ADC | Mouse Serum | 14 | ~6.6% | [4] |
| GFLG | Paclitaxel Conjugate | Human Plasma | 1 | Not specified, but described as highly stable | [5][6] |
| GPLG | Paclitaxel Conjugate | Human Plasma | Not specified | Described as having higher stability than GFLG | [5][6] |
Table 2: Comparative Cathepsin B Cleavage Efficiency
| Linker | Substrate | Relative Cleavage Rate (vs. GFLG) | Comments | Reference |
| GGFG | Model ADC | Slower than Val-Cit | Primarily cleaved by Cathepsin L, with minimal activity from Cathepsin B.[2][7] | [2][7] |
| GFLG | Paclitaxel Conjugate | 100% | Readily cleaved by Cathepsin B.[3][5][6] | [5][6] |
| GPLG | Paclitaxel Conjugate | Faster than GFLG | Exhibited the fastest Cathepsin B cleavage within the first 30 minutes of the assay.[5][6] | [5][6] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in ADC activity and linker evaluation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of linker performance. Below are generalized protocols for key experiments cited in the comparison of GGFG and other tetrapeptide linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.
Methodology:
-
Preparation: The ADC is incubated at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[1]
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]
-
Sample Processing: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant containing the released payload is collected. For intact ADC analysis, immunocapture can be used to isolate the ADC.[8]
-
Quantification: The amount of intact ADC and released payload is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8] The percentage of released payload or the remaining intact ADC is then calculated for each time point.
Cathepsin B Cleavage Assay
Objective: To determine the susceptibility and kinetics of linker cleavage by the lysosomal protease Cathepsin B.
Methodology:
-
Reaction Setup: The linker-payload conjugate or the full ADC is incubated with purified Cathepsin B in an appropriate assay buffer (typically at an acidic pH of 5.0-6.0 to mimic the lysosomal environment).[5][6]
-
Incubation: The reaction is incubated at 37°C.
-
Detection: The cleavage of the linker and release of the payload is monitored over time. This can be done using a fluorogenic substrate where cleavage results in an increase in fluorescence, or by LC-MS to directly measure the concentration of the released payload.[5][6]
-
Data Analysis: The rate of cleavage is determined from the slope of the product concentration versus time plot. For kinetic analysis, initial velocities are measured at different substrate concentrations to determine Michaelis-Menten parameters (Km and kcat).
LC-MS/MS Quantification of Released Payload
Objective: To accurately quantify the concentration of the released cytotoxic payload in a complex biological matrix like plasma.
Methodology:
-
Sample Preparation:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile (B52724) or a methanol-ethanol mixture) is added to the plasma sample to precipitate proteins.[9]
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the small molecule payload is carefully collected.[9]
-
-
LC Separation: The extracted sample is injected into a liquid chromatography system. A reverse-phase column (e.g., C18) is typically used to separate the payload from other components in the sample.[9][10]
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The payload is detected and quantified using multiple reaction monitoring (MRM), which provides high sensitivity and selectivity.[11]
-
Quantification: A standard curve is generated using known concentrations of the payload to accurately determine its concentration in the experimental samples.
Conclusion
The GGFG tetrapeptide linker demonstrates high stability in circulation, a key attribute for a successful ADC. While direct quantitative comparisons with other tetrapeptide linkers under identical conditions are limited in the public domain, the available data suggests that GGFG is a robust and reliable choice. Its cleavage is primarily mediated by Cathepsin L, distinguishing it from linkers like GFLG which are more susceptible to Cathepsin B. The choice of a tetrapeptide linker should be guided by the specific therapeutic application, considering the desired payload release kinetics and the enzymatic profile of the target tumor microenvironment. The experimental protocols outlined in this guide provide a framework for conducting rigorous head-to-head comparisons to inform the selection of the optimal linker for a given ADC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Part:BBa K5237010 - parts.igem.org [parts.igem.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. researchgate.net [researchgate.net]
A Critical Evaluation of ADC Linker Technologies: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their therapeutic index by balancing efficacy and toxicity. The choice of linker technology dictates the stability of the ADC in circulation, the mechanism and efficiency of payload release at the tumor site, and the overall pharmacokinetic profile. This guide provides a comprehensive comparison of major ADC linker technologies, supported by experimental data, detailed methodologies for key evaluation assays, and visualizations to aid in the rational design of next-generation ADCs.
The Dichotomy of ADC Linkers: Cleavable vs. Non-Cleavable
The fundamental distinction in ADC linker technology lies in the mechanism of payload release. Linkers are broadly categorized as either cleavable, which are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells, or non-cleavable, which release the payload only after the complete lysosomal degradation of the antibody.[1]
Cleavable Linkers: Tuned for Triggered Release
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific physiological triggers prevalent in tumor tissues, such as low pH, high concentrations of certain enzymes, or a reducing environment.[1] This triggered release can enable a "bystander effect," where the released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[1]
There are three main classes of cleavable linkers:
-
Protease-Sensitive Linkers: These are the most successfully utilized cleavable linkers in approved ADCs. They typically incorporate a dipeptide sequence, such as valine-citrulline (vc), which is efficiently cleaved by lysosomal proteases like Cathepsin B that are often overexpressed in tumor cells.[2] The vc linker is known for its high plasma stability and efficient intracellular cleavage.[1] However, conventional vc linkers can exhibit instability in rodent plasma due to the activity of carboxylesterase 1c, which can complicate preclinical evaluation.[1]
-
pH-Sensitive Linkers: These linkers, most notably hydrazone linkers, are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3] While this provides a tumor-selective release mechanism, early hydrazone linkers suffered from poor plasma stability.[1]
-
Disulfide Linkers: These linkers leverage the higher intracellular concentration of reducing agents, particularly glutathione, to trigger payload release.[1] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to enhance plasma stability while still permitting efficient intracellular cleavage.[4]
Non-Cleavable Linkers: The Paradigm of Stability
Non-cleavable linkers, such as those based on thioether chemistry (e.g., succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate or SMCC), offer superior plasma stability as they lack a specific chemical trigger for payload release.[1][5] The release of the payload, which remains attached to the linker and a single amino acid from the antibody, occurs only after the entire ADC is internalized and the antibody is degraded within the lysosome.[1] This high stability generally leads to a lower risk of off-target toxicity and a more favorable safety profile.[1] However, the resulting charged payload-linker-amino acid complex is often less membrane-permeable, which can limit the bystander effect.[1]
Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from the literature to provide a comparative overview of different linker technologies. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions, including the specific antibody, payload, cell lines, and animal models used in different studies.
Table 1: In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | Linker Example | ADC Example | Plasma Source | Stability Metric | Result | Reference(s) |
| Cleavable | ||||||
| Protease-Sensitive | mc-vc-PAB | vc-MMAE ADC | Human | % MMAE Release (6 days) | <1% | [5] |
| mc-vc-PAB | vc-MMAE ADC | Mouse | % MMAE Release (6 days) | ~25% | [5] | |
| Glutamic acid-valine-citrulline (EVCit) | EVCit-ADC | Mouse | Half-life | 12 days | [1] | |
| pH-Sensitive | Hydrazone | Hydrazone-ADC | Human | Half-life | ~2 days (early designs) | [1] |
| Silyl ether-based | Silyl ether-MMAE ADC | Human | Half-life | >7 days | [1] | |
| Non-Cleavable | ||||||
| Thioether | SMCC | Cys-linker-MMAE ADC | Human | % MMAE Release (7 days) | <0.01% | [5] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Linker Type | Cell Line | IC50 (nM) | Reference(s) |
| Trastuzumab-vc-MMAE | Cleavable (vc) | SK-BR-3 (HER2+++) | 0.5 | [6] |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | SK-BR-3 (HER2+++) | 0.3 | [6] |
| Anti-CD22-MCC-DM1 | Non-cleavable (MCC) | NHL cell lines | Varies | [7] |
| Anti-CD79b-MCC-DM1 | Non-cleavable (MCC) | NHL cell lines | Varies | [7] |
Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| ADC | Linker Type | Tumor Model | Efficacy Outcome | Reference(s) |
| Anti-CD22-MCC-DM1 | Non-cleavable | NHL Xenograft | Complete tumor regression | [7] |
| Anti-CD79b-MCC-DM1 | Non-cleavable | NHL Xenograft | Complete tumor regression | [7] |
| Peptide-linked PBD ADC | Cleavable (Peptide) | Lymphoma models | Similar efficacy to disulfide-linked | [4] |
| Disulfide-linked PBD ADC | Cleavable (Disulfide) | Lymphoma models | Similar efficacy to peptide-linked, better safety profile | [4] |
Visualizing ADC Linker Mechanisms and Evaluation Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: Experimental workflow for assessing ADC plasma stability.
Caption: Experimental workflows for evaluating the bystander effect of ADCs.
Detailed Methodologies for Key Experiments
Reproducible and robust in vitro and in vivo assays are essential for the critical evaluation of ADC linker technologies. The following sections provide detailed protocols for key experiments.
I. In Vitro Plasma Stability Assay by LC-MS
Objective: To determine the stability of an ADC in plasma over time by measuring the average drug-to-antibody ratio (DAR). A decrease in DAR indicates linker instability.
Materials:
-
ADC of interest
-
Human, monkey, rat, and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
UHPLC-QTOF Mass Spectrometer
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96, 168 hours).[5]
-
Sample Preparation:
-
At each time point, purify the ADC from the plasma sample using protein A magnetic beads.[5]
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer).
-
-
LC-MS Analysis:
-
Analyze the purified ADC samples by LC-MS.
-
Liquid Chromatography (LC): Use a reverse-phase column suitable for protein separation. A typical gradient would be a linear increase in acetonitrile with 0.1% formic acid.
-
Mass Spectrometry (MS): Acquire data in positive ion mode over a mass range appropriate for the intact ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the mass of the intact ADC at each time point.
-
Calculate the average DAR by analyzing the distribution of different drug-loaded antibody species.[8]
-
Plot the average DAR as a function of time to determine the stability of the linker.
-
II. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of an ADC by measuring its half-maximal inhibitory concentration (IC50) in cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC of interest and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9][10]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Add the solutions to the cells and incubate for a period of 48-144 hours.[9][10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.[10]
III. In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC of interest
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture Setup: Seed a mixture of Ag+ and GFP-expressing Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate.[12]
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC and incubate for 72-96 hours.[12]
-
Viability Assessment:
-
Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide) and analyze by flow cytometry. Gate on the GFP-positive population to determine the viability of the Ag- cells.
-
High-Content Imaging: Image the wells and quantify the number of viable GFP-positive cells.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in a monoculture treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[10]
Conclusion
The selection of an appropriate linker is a cornerstone of successful ADC design. Cleavable and non-cleavable linkers offer distinct advantages and disadvantages that must be carefully considered in the context of the target antigen, the payload, and the tumor microenvironment. While cleavable linkers can offer the benefit of a bystander effect, potentially leading to enhanced efficacy in heterogeneous tumors, they may also carry a higher risk of premature payload release and off-target toxicity. Conversely, non-cleavable linkers provide superior plasma stability and a generally more favorable safety profile, but their efficacy can be limited by the lack of a bystander effect.
The quantitative data and detailed experimental protocols presented in this guide provide a framework for the rational evaluation and selection of linker technologies. By systematically assessing parameters such as plasma stability, in vitro cytotoxicity, and the bystander effect, researchers can optimize the design of ADCs to maximize their therapeutic window and ultimately improve patient outcomes. The continued innovation in linker chemistry, including the development of novel cleavable triggers and site-specific conjugation technologies, promises to further refine the precision and power of this important class of cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
Safety Operating Guide
Safe Disposal of Mc-Gly-Gly-Phe-Gly-PAB-OH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Mc-Gly-Gly-Phe-Gly-PAB-OH are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of this cleavable peptide linker, emphasizing immediate safety protocols and logistical considerations for waste management.
This compound is a valuable tool in the development of antibody-drug conjugates (ADCs), but its chemical properties necessitate careful handling throughout its lifecycle, including disposal. Adherence to the following procedures will minimize risks to personnel and the environment.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.
Hazard Identification:
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound in any form (solid or in solution).[1] This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A properly fitting lab coat
When handling the lyophilized powder, which can become airborne, work in a fume hood or a biological safety cabinet to prevent inhalation.[1]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Weight | 634.68 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in DMSO (up to 250 mg/mL with sonication) | [2] |
| Storage (Solid) | -80°C for 2 years; -20°C for 1 year (sealed, away from moisture and light) | MedChemExpress |
| Storage (In Solution) | -80°C for 6 months; -20°C for 1 month (in a suitable solvent, sealed, away from moisture and light) | MedChemExpress |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound involves treating it as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[1]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its toxicity and irritant properties, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be classified as hazardous waste.
-
Segregate Waste Streams: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from non-hazardous lab trash.
Step 2: Preparing the Waste Container
-
Select an Appropriate Container: Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (B3416737) (HDPE) is a suitable choice for many chemical wastes.
-
Label the Container: Clearly label the waste container with the words "Hazardous Waste." The label should also include the full chemical name, "this compound," and any associated hazard symbols (e.g., harmful, irritant, environmentally hazardous).
Step 3: Disposing of Different Forms of Waste
-
Solid Waste:
-
Carefully sweep up any spilled solid this compound powder, taking care not to create dust.
-
Place the swept-up material and any contaminated items (e.g., weighing paper, gloves, wipes) directly into the designated hazardous waste container.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in the designated hazardous waste container.
-
If you have small amounts of the compound in multiple tubes, you can consolidate them into the waste container. Use a minimal amount of a suitable solvent (like DMSO, followed by ethanol (B145695) or isopropanol) to rinse the tubes, and add the rinsate to the waste container.
-
-
Contaminated Labware and PPE:
-
All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be placed in the solid hazardous waste container.
-
Non-disposable glassware should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or isopropanol) is a common procedure. The rinsate from the first rinse must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your EHS department.
-
Step 4: Storage and Pickup
-
Secure Storage: Keep the hazardous waste container sealed when not in use and store it in a designated, secure area away from general lab traffic.
-
Arrange for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Follow their specific procedures for waste hand-off.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
V. Considerations for Chemical and Biological Degradation
While the standard and required procedure is to dispose of this compound as hazardous waste, it is useful for researchers to understand the chemical properties that may inform future, more advanced disposal or recycling strategies.
This compound is a peptide linker designed to be cleaved by specific enzymes, such as cathepsin B, which is found in lysosomes. In a research setting, enzymatic degradation could theoretically be employed to break down the peptide portion of the molecule. However, standardized and validated protocols for the enzymatic degradation of this compound for waste disposal purposes are not currently established. Such a procedure would require careful validation to ensure complete degradation and an assessment of the hazards of the resulting degradation products.
Similarly, chemical degradation through methods like acid or base hydrolysis could break the amide bonds of the peptide. However, these methods are often non-specific and can create a complex mixture of byproducts that may also be hazardous.
Disclaimer: Any attempt to chemically or biologically degrade this compound for disposal purposes should be considered a research and development activity. It must be conducted with a thorough understanding of the potential reactions and byproducts and in full compliance with all institutional safety and environmental regulations. For routine disposal, the hazardous waste procedures outlined above are mandatory.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Essential Safety and Operational Guide for Handling Mc-Gly-Gly-Phe-Gly-PAB-OH
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Mc-Gly-Gly-Phe-Gly-PAB-OH, a cleavable ADC linker used in the development of antibody-drug conjugates.[1] Adherence to these procedures is essential to ensure personal safety and maintain a safe laboratory environment.
Hazard Identification and Classification:
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4).
-
H315: Causes skin irritation (Skin corrosion/irritation - Category 2).
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).
-
H410: Very toxic to aquatic life with long lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1).
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. Hoods or full-facepieces can offer high protection factors.[2][3] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory.[2] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling potent compounds.[2] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated and at regular intervals.[2] |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like Tyvek® to protect against chemical splashes and dust.[2][4] |
| Lab Coat | A dedicated, disposable, or professionally laundered lab coat should be worn over personal clothing.[2] | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[2][5] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[2] |
Operational and Disposal Plans
A systematic approach is crucial for the safe handling and disposal of this compound.
Pre-Operational Preparations:
-
Designated Area: All handling of this compound should be conducted in a designated area with appropriate exhaust ventilation, such as a certified chemical fume hood.
-
Decontamination Station: Ensure a readily available decontamination solution (e.g., a validated cleaning agent) is in the work area.[2]
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste generated during the procedure.[2]
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[2]
Handling Procedures:
-
Weighing and Aliquoting: For lyophilized peptides, allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption.[6] When weighing and transferring the compound, especially in powder form, use a closed system or techniques that minimize dust generation.[2]
-
In-Use Precautions: Keep containers with the compound covered as much as possible.[2] Avoid inhalation, and contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
-
Spill Management: In case of a spill, immediately alert others. Use a pre-prepared chemical spill kit, working from the outside of the spill inward. All materials used for cleanup must be disposed of as hazardous waste.[2]
Post-Operational Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment with a validated cleaning agent.[2] Contaminated clothing should be removed and washed before reuse.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[2]
-
Waste Disposal: Dispose of all waste (solid, liquid, and contaminated disposables) in accordance with local, state, and federal regulations for hazardous chemical waste.
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. aiha.org [aiha.org]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. bachem.com [bachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
